(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO4/c1-21-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(7-5-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZAHNYXFDPDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674394 | |
| Record name | (4-{[(4-Methoxyphenyl)methyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874460-08-9 | |
| Record name | (4-{[(4-Methoxyphenyl)methyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical Properties of N-Substituted (Carbamoylphenyl)boronic Acids
Executive Summary
N-substituted (carbamoylphenyl)boronic acids represent a pivotal class of functionalized organoboron compounds. Unlike simple phenylboronic acids (PBAs), these derivatives feature an amide (carbamoyl) handle that serves two critical functions: it allows for facile conjugation to fluorophores or polymeric scaffolds, and it electronically tunes the Lewis acidity of the boron center.
This guide details the physicochemical behavior of these compounds, focusing on the ortho-effect , pKa modulation , and solubility dynamics . It provides actionable protocols for synthesis and characterization, designed for researchers optimizing carbohydrate sensors, protease inhibitors, or dynamic covalent hydrogels.
Structural Dynamics & Electronic Environment
The physical properties of (carbamoylphenyl)boronic acids are dictated by the interplay between the electrophilic boron center and the neighboring amide group. Understanding this relationship is prerequisite to predicting reactivity.
The Ortho-Effect: Amide vs. Amine
A common misconception in boronic acid design is equating ortho-carbamoyl (amide) derivatives with ortho-aminomethyl (Wulff-type) derivatives. They function differently:
-
Wulff-Type (Amines): Possess a strong intramolecular
dative bond (approx. 5–6 kcal/mol). This stabilizes the tetrahedral geometry, significantly lowering the pKa (often to ~5–6). -
Carbamoyl-Type (Amides): The nitrogen lone pair is delocalized into the carbonyl
-system, rendering it a poor donor for boron. Instead, ortho-carbamoyl derivatives stabilize the boronate anion primarily through hydrogen bonding between the amide proton ( ) and the boronate hydroxyls ( ), or via weak coordination of the carbonyl oxygen ( ).
Hybridization Equilibrium
The utility of these compounds in physiological environments depends on the equilibrium between the neutral trigonal planar form (
-
Neutral State: Hydrophobic, poor sugar binding.
-
Anionic State: Hydrophilic, high affinity for 1,2-diols (sugars).
The N-substituent on the carbamoyl group (
Mechanism of Stabilization
The following diagram illustrates the equilibrium and the stabilizing interactions in ortho-substituted variants.
Figure 1: The ionization equilibrium of boronic acids. Ortho-carbamoyl groups stabilize the anionic form, shifting the equilibrium to the right at physiological pH.
Physicochemical Parameters
The following data summarizes the impact of substitution patterns on acidity and solubility.
pKa Modulation
The pKa of unsubstituted phenylboronic acid is ~8.8. For physiological sensing (pH 7.4), a pKa closer to 7.0–7.5 is ideal to maximize sensitivity.
| Compound Class | Substituent Position | N-Substituent | Approx. pKa | Mechanism of Shift |
| Phenylboronic Acid | - | - | 8.8 | Baseline |
| Carbamoyl-PBA | Para | Methyl | 8.4 | Inductive EWG effect (-I) |
| Carbamoyl-PBA | Meta | Methyl | 8.2 | Stronger Inductive effect |
| Carbamoyl-PBA | Ortho | Methyl | 7.2 - 7.8 | Intramolecular H-bond stabilization |
| Carbamoyl-PBA | Ortho | Benzyl | 7.0 - 7.5 | Steric relief upon tetrahedralization |
| Aminomethyl-PBA | Ortho | Dimethyl | 5.2 | Strong B-N Wulff interaction |
Note: Data derived from comparative analysis of Hammett plots and titration curves [1, 2].
Solubility Profiles
-
Aqueous: Generally low (< 10 mM) for neutral forms. Solubility increases drastically (10-100x) upon conversion to the boronate anion (pH > pKa) or upon complexation with polyols (e.g., fructose, mannitol).
-
Organic: Highly soluble in DMSO, MeOH, and DMF. Moderately soluble in DCM and THF.
-
Aggregation: N-substituted derivatives with long alkyl chains may form micelles or aggregates in aqueous solution, complicating pKa measurements.
Experimental Protocols
Synthesis of N-Substituted 2-Carbamoylphenylboronic Acids
Objective: Synthesize an ortho-functionalized derivative via amide coupling. Challenge: Direct coupling can lead to protodeboronation or anhydride formation. Solution: Use of a mixed anhydride method or controlled EDC coupling.
Protocol:
-
Starting Material: Dissolve 2-carboxyphenylboronic acid (1.0 eq) in anhydrous THF/DMF (9:1).
-
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 min.
-
Expert Note: Avoid using SOCl2 for acid chloride generation, as it often degrades the boronic acid moiety.
-
-
Amine Addition: Add the requisite amine (
, 1.1 eq) and DIPEA (2.0 eq). -
Reaction: Warm to RT and stir for 12–18 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (rapidly) and Brine.
-
Critical Step: Boronic acids are amphiphilic. If the product is not in the organic layer, it may have formed a water-soluble boronate. Adjust pH to ~5.0 to ensure the neutral species is extracted.
-
-
Purification: Recrystallization from Acetonitrile/Water is preferred over silica chromatography, as boronic acids streak on silica (due to interaction with silanols).
pKa Determination via Spectrophotometric Titration
Objective: Determine the operational pKa for sensor applications.
Method: UV-Vis absorption changes at the
Workflow:
Figure 2: Spectrophotometric titration workflow. This method is superior to potentiometric titration for low-solubility boronic acids.
Applications in Drug Discovery & Sensing
Carbohydrate Sensors (The "Borono-Lectin" Mimics)
N-substituted carbamoyl derivatives are widely used to detect glucose in blood or bioreactors.
-
Mechanism: The binding of glucose (diol) to the boronic acid forms a cyclic boronate ester. This ester is more acidic than the free acid.
-
Signal Transduction: By substituting the nitrogen with a fluorophore (e.g., N-(anthracen-9-yl)carbamoyl...), the fluorescence is quenched or enhanced upon sugar binding due to Photoinduced Electron Transfer (PET) modulation [3].
Dynamic Covalent Chemistry (DCC)
In drug delivery, these compounds form reversible covalent bonds with diol-containing drugs (e.g., catechols). The N-substituent allows tuning of the release rate:
-
Bulky N-substituents: Slow down hydrolysis (steric protection).
-
Electron-poor N-substituents: Accelerate hydrolysis (destabilize the ester).
References
-
Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004).[1] The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols. Tetrahedron, 60(49), 11205-11209.
-
[1]
-
-
Soundararajan, S., et al. (2009). Boronic Acids for Sensing and Other Applications.[1][2][3] Journal of Fluorescence.
- Context: Discusses the pKa shifts in ortho-carbamoyl deriv
-
James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on the coupling of boronic acid and amine.
-
Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers. Chemical Reviews, 116(3), 1375-1397.
Sources
Technical Monograph: Structural Characterization of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid
Topic: Crystal Structure & Supramolecular Characterization of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid Content Type: Technical Monograph / Application Guide Audience: Structural Chemists, Pharmaceutical Scientists, and Crystal Engineers.
Executive Summary & Molecular Architecture
This guide details the structural analysis and solid-state behavior of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (CAS: 874460-08-9). As a bifunctional scaffold containing a Lewis-acidic boronic acid headgroup and a hydrogen-bonding amide linker, this molecule represents a classic "frustrated" system in crystal engineering.
The core challenge in characterizing this structure lies in the competition between two dominant supramolecular synthons: the boronic acid homodimer and the amide-amide tape . Understanding this competition is critical for drug development, as it dictates solubility, bioavailability, and the risk of dehydration into the thermodynamically stable boroxine trimer.
Molecular Scaffold Analysis
-
Headgroup (
): Acts as a double hydrogen bond donor/acceptor. Capable of forming the centrosymmetric dimer or polymerizing into sheets. -
Linker (Carbamoyl): The amide (
) introduces strong directional H-bonding ( ), often forming 1D chains (beta-sheet mimicry). -
Tail (4-Methoxybenzyl): A lipophilic domain that drives packing via weak
and stacking, often susceptible to conformational disorder in the crystal lattice.
Supramolecular Prediction & Synthon Competition
In the solid state, arylboronic acid amides do not pack randomly. They follow specific hierarchy rules. The crystal structure will likely adopt one of two primary polymorphs depending on the crystallization solvent.
The Synthon Landscape (Graphviz Visualization)
The following diagram maps the competitive pathways for crystal formation, highlighting the risk of dehydration.
Figure 1: Competitive crystallization pathways. The boronic acid moiety drives the primary lattice formation, while the amide linker provides secondary stabilization. Note the risk of boroxine conversion under thermal stress.
Experimental Protocols
Synthesis & Purification
Before crystallographic analysis, the compound must be free of boroxine contaminants.
-
Reaction: Suzuki-Miyaura coupling or direct amide coupling of 4-carboxyphenylboronic acid with 4-methoxybenzylamine.
-
Critical Purification Step: Do not dry under high vacuum at elevated temperatures (>50°C), as this promotes dehydration to the boroxine.
-
Validation:
NMR (500 MHz, DMSO- ) should show a single peak at ppm (monomeric acid). A shift to ppm indicates boroxine formation.
Single Crystal Growth Strategy
Due to the "sticky" nature of the amide group, standard evaporation often yields amorphous gels. Use the Liquid Diffusion method for high-quality single crystals.
| Parameter | Protocol A (Thermodynamic) | Protocol B (Kinetic) |
| Target Motif | Centrosymmetric Dimer ( | Kinetic Catemer / Solvate |
| Solvent (Inner) | THF or Acetone (0.5 mL) | Methanol (0.5 mL) |
| Precipitant (Outer) | Hexane or Pentane | Water or Diethyl Ether |
| Concentration | 10 mg/mL | 20 mg/mL |
| Temperature | 4°C (Slow diffusion) | 20°C (Rapid diffusion) |
| Timeframe | 3–7 Days | 24–48 Hours |
Step-by-Step Liquid Diffusion:
-
Dissolve 5 mg of the compound in the "Inner" solvent in a narrow NMR tube or crystallization vial.
-
Carefully layer the "Outer" solvent (precipitant) on top using a syringe. Do not mix.
-
Seal with Parafilm and store in a vibration-free environment.
-
Observation: Look for colorless plates or needles at the interface.
Crystallographic Data Acquisition & Refinement
When solving the structure (typically utilizing Mo-K
Data Collection Parameters[1]
-
Temperature: Collect at 100 K . Room temperature collection often results in high thermal parameters for the methoxy group, making disorder modeling difficult.
-
Resolution: Aim for
Å or better. The H-atoms on the boronic acid hydroxyls are critical for defining the synthon and must be located in the difference Fourier map, not placed geometrically.
Refinement Strategy (SHELXL/OLEX2)
-
Boron Geometry: Boron should be planar (
). If the B atom pyramidalizes, check for coordination by solvent molecules (e.g., MeOH coordinating to B). -
Hydroxyl Hydrogens: Locate
atoms on and from the difference map. Refine with a riding model (AFIX 147) or semi-freely with distance restraints (DFIX 0.84) to confirm the dimer. -
Disorder Handling: The 4-methoxybenzyl group often rotates. If the thermal ellipsoids for the methoxy carbons are elongated:
-
Use the PART command to split the position.
-
Apply SIMU and DELU restraints to maintain physical displacement parameters.
-
Structural Analysis & Interpretation
Upon solving the structure, validate the model against these established benchmarks for arylboronic acid amides.
The Primary Synthon Check
Measure the intermolecular distances between the boronic acid headgroups.
-
Scenario A (Dimer): Two molecules linked face-to-face.[1]
-
distance:
Å. -
Symmetry operation:
(Inversion center).
-
distance:
-
Scenario B (Catemer): Infinite chain.
-
Requires a conformational twist of the
group relative to the phenyl ring ( ).
-
The Amide "Staple"
Check the amide linkage (
-
Typical
distance: Å. -
Significance: This interaction reinforces the lattice, resulting in high melting points (
C) and low aqueous solubility.
Boroxine Verification
If the solved structure shows a
-
Check: Are there 3 phenyl rings connected to a central 6-membered ring of alternating B and O atoms?
-
Action: If unintended, repeat crystallization at lower temperatures with trace water present to favor the acid form.
References
-
Boronic Acid Synthons: Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. (Shows the classic inversion dimer and sheet formation).[1]
-
Source:
-
-
Acid-Amide Interactions:Acid⋅⋅⋅Amide Supramolecular Synthon for Tuning Amino Acid-Based Hydrogels. (Explains the competition between amide and acid H-bonding).
-
Source:
-
-
Boronic Acid Dehydration: Exploiting the reversible covalent bonding of boronic acids. (Mechanisms of boroxine formation and reversible assembly).[2]
-
Source:
-
-
Synthesis & Applications: 4-(Methoxycarbonyl)phenylboronic acid as a building block.[3][4] (Context on the stability and reactivity of this scaffold).
-
Source:
-
Sources
- 1. Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
NMR and mass spectrometry data for (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
An In-Depth Technical Guide to the NMR and Mass Spectrometry of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
Introduction
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is a multifaceted organic compound that stands at the intersection of several key areas in chemical research, including medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety, an amide linkage, and a methoxybenzyl group, makes it a valuable building block for a variety of applications. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1][2] Furthermore, the presence of the amide and boronic acid groups suggests potential applications as a bioisostere for carboxylic acids, which could be explored in drug design and development.[3]
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid. As a Senior Application Scientist, the following sections are designed to not only present the predicted spectral data but also to elucidate the underlying chemical principles that govern these spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar molecules.
Molecular Structure and Spectroscopic Overview
The chemical structure of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is presented below. The molecule can be deconstructed into three key regions for spectroscopic analysis: the 4-carbamoylphenylboronic acid moiety, the amide linkage, and the 4-methoxybenzyl group. Each of these components will exhibit characteristic signals in the NMR and mass spectra.
Caption: Molecular structure of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid.
¹H NMR Spectroscopy Analysis
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid in a suitable solvent like DMSO-d₆ would display several distinct signals corresponding to the aromatic, benzylic, methoxy, amide, and boronic acid protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| B(OH )₂ | ~8.0 | Broad Singlet | 2H | The acidic protons of the boronic acid group are typically broad and may exchange with residual water in the solvent. |
| Ar-H (boronic acid ring) | 7.8 - 8.0 | Doublet | 2H | Protons ortho to the electron-withdrawing boronic acid and amide groups are deshielded. |
| Ar-H (boronic acid ring) | 7.6 - 7.8 | Doublet | 2H | Protons meta to the boronic acid and amide groups. |
| NH | ~9.0 | Triplet | 1H | The amide proton is typically deshielded and may show coupling to the adjacent benzylic protons. |
| Ar-H (methoxybenzyl ring) | 7.2 - 7.4 | Doublet | 2H | Protons ortho to the amide-substituted methylene group. |
| Ar-H (methoxybenzyl ring) | 6.8 - 7.0 | Doublet | 2H | Protons ortho to the electron-donating methoxy group are shielded. |
| CH ₂ | ~4.4 | Doublet | 2H | The benzylic protons are adjacent to the amide nitrogen and the aromatic ring. |
| OCH ₃ | ~3.7 | Singlet | 3H | The methoxy protons are in a shielded environment. |
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for exchange of the acidic B(OH)₂ and NH protons in other solvents like CDCl₃ or D₂O.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Caption: Workflow for ¹H NMR data acquisition and processing.
¹³C NMR Spectroscopy Analysis
Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O | ~165 | The amide carbonyl carbon is significantly deshielded. |
| Ar-C -O | ~158 | The aromatic carbon attached to the electron-donating methoxy group. |
| Ar-C -B | ~135 | The aromatic carbon attached to the boronic acid group. The exact shift can be broad. |
| Ar-C (quaternary) | 130 - 140 | Quaternary aromatic carbons attached to the amide and benzyl groups. |
| Ar-C H | 114 - 135 | Aromatic methine carbons, with those on the methoxy-substituted ring appearing more upfield. |
| OC H₃ | ~55 | The methoxy carbon is in a typical range for such groups. |
| C H₂ | ~43 | The benzylic carbon. |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of DMSO-d₆) is recommended for ¹³C NMR.
-
Instrumentation: A 100 MHz (for carbon) or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard ¹H-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A range of 0 to 200 ppm.
-
-
Processing: Similar to ¹H NMR, with calibration to the DMSO-d₆ solvent peak at 39.52 ppm.[4]
Mass Spectrometry Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily protonate to form [M+H]⁺.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₄H₁₄BNO₄
-
Molecular Weight: 271.08 g/mol
-
Predicted Molecular Ion (ESI+): [M+H]⁺ = 272.10 m/z
Predicted Fragmentation Pattern
The fragmentation of the protonated molecular ion will likely proceed through cleavage of the weakest bonds, primarily the amide and benzylic C-N and C-C bonds.
-
Loss of the 4-methoxybenzyl group: Cleavage of the benzylic C-N bond can lead to the formation of a 4-methoxybenzyl cation (m/z 121) and a 4-carbamoylphenylboronic acid radical.
-
Amide bond cleavage: Fragmentation of the amide bond can result in the formation of a 4-boronobenzoyl cation.
-
Loss of water from the boronic acid: Boronic acids can undergo dehydration under certain MS conditions.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol for ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate and temperature optimized for the instrument.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
¹¹B NMR Spectroscopy: An Advanced Perspective
For a more comprehensive characterization, ¹¹B NMR spectroscopy can be employed to directly probe the boron atom. For a trigonal planar (sp²) boronic acid like the one in the title compound, a chemical shift of approximately 30 ppm is expected.[5] This can be a useful diagnostic tool to confirm the integrity of the boronic acid moiety.
Conclusion
This technical guide provides a detailed prediction and interpretation of the . The predicted ¹H and ¹³C NMR spectra are based on the analysis of its constituent functional groups and comparison with structurally related molecules. The mass spectrometry data, particularly the fragmentation pattern, offers further confirmation of the molecule's structure. The experimental protocols provided herein offer a standardized approach for acquiring high-quality data for this and similar compounds. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, enabling confident structural elucidation and characterization.
References
- A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy - Benchchem.
- (4-METHOXYCARBONYLMETHYLPHENYL)BORONIC ACID PINACOL ESTER(454185-98-9) 1H NMR spectrum - ChemicalBook.
- 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum.
-
Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation - ResearchGate. Available at: [Link]
-
4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem. Available at: [Link]
-
(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH. Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. Available at: [Link]
-
Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF - ResearchGate. Available at: [Link]
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]
-
Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC. Available at: [Link]
-
Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. Available at: [Link]
-
Mass fragmentation pattern of 2-((5-(2-Chlorophenyl) - ResearchGate. Available at: [Link]
-
4-Methoxyphenylboronic acid - High purity | EN - Georganics. Available at: [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - Universität Halle. Available at: [Link]
-
Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Available at: [Link]
-
(4-Carbamoylphenyl)boronic acid - PMC - PubMed Central. Available at: [Link]
Sources
Navigating the Labyrinth: A Technical Guide to CAS Number Lookup for Novel Boronic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the journey from a novel molecular concept to a well-characterized compound is a meticulous process. A critical, yet often overlooked, milestone in this journey is the assignment of a Chemical Abstracts Service (CAS) Registry Number®. This unique numerical identifier is the global standard for chemical substance identification, essential for publication, regulatory submissions, and unambiguous scientific communication.[1][2] This guide provides an in-depth, technical walkthrough of the process for securing a CAS number for novel boronic acid derivatives, a class of compounds of immense interest in modern medicinal chemistry.[3]
The Foundational Importance of a CAS Number
Before delving into the "how," it is crucial to understand the "why." A CAS number transcends mere cataloging. It is a substance's unique fingerprint in the vast landscape of chemical information.[4] Different naming conventions, be they systematic, trivial, or commercial, can lead to ambiguity and confusion.[5] A CAS number eliminates this by linking a single, unambiguous identifier to a specific chemical structure, ensuring that all data and research associated with that substance are correctly collated.[6] For drug development professionals, this is paramount for patent applications, regulatory filings with bodies like the FDA and ECHA, and maintaining an accurate chemical inventory.[7][8]
The Workflow: From Synthesis to CAS Number Assignment
The path to obtaining a CAS number for a novel compound is a systematic one, beginning with the synthesis and culminating in submission to the CAS Registry. This process can be visualized as a linear progression with critical validation steps.
Caption: Decision workflow for verifying compound novelty using SciFinder®.
Part 3: Submission to CAS Registry Services
Once the novelty of the boronic acid derivative has been confirmed, the final step is to submit the compound to CAS Registry Services for assignment of a new CAS number. [9]
Compiling the Submission Package
A complete submission package will expedite the registration process. The following should be compiled:
-
A completed CAS Registry Lookup Service order form. [10]* A high-quality chemical structure diagram.
-
The molecular formula.
-
A systematic chemical name (IUPAC or CAS Index Name). [5]* All relevant analytical data (as outlined in the table above).
-
A unique substance identifier for your reference. [9] All information should be sent to the email address provided by CAS for substance registration. [11]
Common Challenges and Expert Insights
-
Boronic Anhydrides (Boroxines): Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. It is crucial to characterize and submit the monomeric boronic acid structure, as this is the fundamental, well-defined molecule. Any presence of the boroxine should be noted as a potential impurity or dehydration product.
-
Purity: CAS registers pure substances. [2]Ensure that the analytical data provided corresponds to a purified sample of the novel compound.
-
Confidentiality: When a new CAS number is assigned, the substance becomes publicly available in the CAS REGISTRY. If the chemical identity needs to remain confidential for intellectual property reasons, you should consult with CAS about their specific services for this purpose. [2]* Data Integrity: Inaccurate or incomplete data is a common reason for delays in the assignment process. Double-check all submitted information for accuracy and completeness.
Conclusion
Obtaining a CAS number for a novel boronic acid derivative is a critical step that validates its unique identity within the global scientific community. By following a systematic process of synthesis, rigorous characterization, comprehensive database searching, and meticulous preparation of the submission package, researchers can navigate this process efficiently. This ensures that their novel compounds are accurately represented in the world's most authoritative chemical substance registry, paving the way for future research, publication, and commercial development.
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Wang, B., et al. (n.d.). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC. Retrieved from [Link]
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A Technical Guide to Carbamoyl-Substituted Boronic Acids: Synthesis, Properties, and Applications in Drug Discovery
Abstract
Carbamoyl-substituted boronic acids represent a pivotal class of organoboron compounds that have garnered significant attention in medicinal chemistry and drug development. The incorporation of a carbamoyl moiety introduces unique physicochemical properties that enhance their potential as therapeutic agents, particularly as enzyme inhibitors. This in-depth technical guide provides a comprehensive overview of the synthesis, structural features, and diverse applications of these molecules. We will delve into the causality behind experimental choices in their synthesis and characterization, offering field-proven insights for researchers and drug development professionals. The guide will further explore their mechanism of action, with a focus on their role as transition-state analogs, and highlight key examples that have shaped our understanding and application of this promising class of compounds.
Introduction: The Significance of the Carbamoyl Moiety in Boronic Acids
Boronic acids, characterized by a C-B(OH)₂ functional group, are versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][2] In the realm of medicinal chemistry, their utility extends far beyond synthetic intermediates. The boron atom, a Lewis acid, can reversibly form covalent bonds with nucleophilic residues in enzyme active sites, making boronic acids potent enzyme inhibitors.[3][4] The introduction of a carbamoyl (-CONH₂) group onto the boronic acid scaffold can significantly modulate the molecule's properties.[5]
The carbamoyl group is a key pharmacophore that can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.[5] Furthermore, it can influence the electronic properties of the boronic acid, thereby affecting its pKa and reactivity. This guide will explore the multifaceted roles of the carbamoyl substitution, providing a deep dive into the chemistry and biology of these fascinating molecules.
Synthetic Methodologies for Carbamoyl-Substituted Boronic Acids
The synthesis of carbamoyl-substituted boronic acids can be approached through several strategic routes. The choice of a particular method often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials.
Synthesis from Carboxylic Acids
A powerful and increasingly popular method involves the direct conversion of carboxylic acids to boronic acids. A notable advancement in this area is the decarboxylative borylation reaction, which utilizes a nickel catalyst to replace a carboxylic acid group with a boronic acid moiety.[6] This method is particularly advantageous due to the vast commercial availability and structural diversity of carboxylic acids.[6]
Experimental Protocol: Decarboxylative Borylation of a Carbamoyl-Substituted Benzoic Acid
Objective: To synthesize a carbamoyl-substituted phenylboronic acid from its corresponding carboxylic acid precursor.
Materials:
-
3-Carbamoylbenzoic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add 3-carbamoylbenzoic acid (1.0 mmol), B₂pin₂ (1.2 mmol), NiCl₂·6H₂O (0.05 mmol), dtbbpy (0.05 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl (aq).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting boronate ester can be purified by column chromatography on silica gel.
-
Hydrolysis of the pinacol ester to the free boronic acid can be achieved by treatment with a strong acid, such as HCl, in a suitable solvent like acetone or diethyl ether.
Causality: The nickel catalyst is crucial for the catalytic cycle, facilitating the oxidative addition and reductive elimination steps. The bipyridine ligand stabilizes the nickel center and promotes the desired reactivity. The base (K₃PO₄) is necessary to deprotonate the carboxylic acid and facilitate the transmetalation step.
Other Synthetic Routes
Alternative synthetic strategies include the functionalization of a pre-existing boronic acid or the use of directed ortho-metalation followed by borylation. The choice of route is dictated by the specific target molecule and the desired regioselectivity.
Physicochemical Properties and Structural Features
The carbamoyl substitution has a profound impact on the physicochemical properties of boronic acids, which in turn influences their pharmacokinetic and pharmacodynamic profiles.
Acidity (pKa)
Boronic acids are Lewis acids, and their pKa values typically range from 4 to 10.[1] The pKa is a critical parameter as it determines the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral form at physiological pH.[7] The tetrahedral form is generally the more active species for enzyme inhibition. The electron-withdrawing nature of the carbamoyl group can lower the pKa of the boronic acid, increasing the population of the active tetrahedral form at physiological pH.[8] Conversely, electron-donating groups increase the pKa.[1]
Stability and Formulation
A challenge in the formulation of boronic acids is their propensity to form cyclic trimers known as boroxines, which can have lower solubility.[9] The presence of the carbamoyl group can influence the solid-state packing and intermolecular interactions, potentially affecting boroxine formation.[5] Co-formulation with polyols, such as mannitol, can increase the solubility of boronic acids by forming boronate esters and preventing the formation of less soluble boroxines.[9]
Mechanism of Action and Biological Targets
Carbamoyl-substituted boronic acids are particularly effective as inhibitors of serine proteases and the proteasome.[3][4] Their mechanism of action is rooted in their ability to act as transition-state analogs.
Inhibition of Serine Proteases
In the active site of a serine protease, the catalytic serine residue attacks the electrophilic boron atom of the boronic acid. This forms a reversible, covalent tetrahedral adduct that mimics the transition state of peptide bond hydrolysis.[7][10] This stable complex effectively blocks the enzyme's catalytic activity.[7]
Diagram: Mechanism of Serine Protease Inhibition
Caption: Reversible covalent inhibition of a serine protease by a carbamoyl-substituted boronic acid.
Proteasome Inhibition
The proteasome is a large protein complex responsible for degrading unwanted or misfolded proteins. The catalytic activity of the 26S proteasome resides in its β-subunits, which contain an N-terminal threonine residue with a catalytic hydroxyl group.[9] Boronic acid-based proteasome inhibitors, such as bortezomib and ixazomib, function by forming a covalent bond with this threonine residue, thereby inhibiting proteasome activity and leading to apoptosis in cancer cells.[11][12][13] Although not all proteasome inhibitors have a carbamoyl group, the principles of their interaction with the proteasome are relevant.
Applications in Drug Discovery and Chemical Biology
The unique properties of carbamoyl-substituted boronic acids have led to their exploration in various therapeutic areas.
Talabostat (PT-100)
Talabostat is an example of a boronic acid dipeptide that acts as an inhibitor of dipeptidyl peptidases (DPPs), including fibroblast activation protein (FAP).[14][15] It has been investigated for its antitumor and immunostimulatory effects.[14][16] The boronic acid moiety is crucial for its inhibitory activity, while the dipeptide structure provides specificity for the target enzymes.
β-Lactamase Inhibition
The rise of antibiotic resistance is a major global health concern. β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics. Boronic acid transition state inhibitors (BATSIs) are a promising class of β-lactamase inhibitors.[10] They mimic the tetrahedral intermediate formed during β-lactam hydrolysis and effectively inhibit the enzyme.[10] The carbamoyl group can be incorporated to enhance binding to the active site.
Diagram: Workflow for Screening Carbamoyl Boronic Acid Inhibitors
Caption: A typical workflow for the discovery and development of carbamoyl-substituted boronic acid enzyme inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activity of selected boronic acid compounds against their respective targets.
| Compound | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Talabostat (Val-boroPro) | Dipeptidyl Peptidase IV (DPP-IV) | Kᵢ = 0.18 nM | [15] |
| Talabostat (Val-boroPro) | Fibroblast Activation Protein (FAP) | IC₅₀ = 560 nM | [15] |
| Ixazomib | Proteasome Subunit β5 (PSMB5) | Reversible inhibitor | [11] |
| α-amido-β-triazolylethaneboronic acids | Class C β-lactamases | Kᵢ = 0.004 µM & 0.008 µM | [7] |
Future Directions and Outlook
The field of carbamoyl-substituted boronic acids continues to evolve, with ongoing efforts to develop novel synthetic methodologies and explore new biological targets. The design of more selective and potent inhibitors, as well as the development of boronic acid-based prodrugs and targeted delivery systems, are active areas of research. The versatility of the boronic acid functional group, coupled with the favorable properties imparted by the carbamoyl moiety, ensures that these compounds will remain at the forefront of medicinal chemistry and drug discovery for the foreseeable future.
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]
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Wikipedia. Boronic acid. Available at: [Link]
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ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available at: [Link]
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Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
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The Boron Renaissance: A Technical Guide to the Discovery, Synthesis, and Functionalization of Boronic Acids
Core Directive: The Lewis Acid Foundation
The utility of functionalized boronic acids (
In synthesis, this property enables the transmetallation step in cross-coupling reactions.[1] In medicinal chemistry, it allows the boron atom to act as a "warhead," forming reversible covalent bonds with nucleophilic residues (e.g., serine or threonine) in enzyme active sites.
The Equilibrium Challenge
Boronic acids are rarely discrete monomeric species in the solid state. They exist in a dynamic equilibrium driven by dehydration, forming cyclic trimers known as boroxines . This behavior complicates purification and stoichiometry, a challenge that drove the development of modern protecting group strategies like MIDA boronates.
Historical Genesis: From Toxicity to Utility
The history of organoboron chemistry is a trajectory from "chemical curiosity" to "industrial necessity."
| Era | Key Figure | Discovery/Milestone | Significance |
| 1860 | Edward Frankland | First synthesis of ethylboronic acid via diethylzinc.[1] | Proved C-B bonds could exist, though the method was pyrophoric and dangerous. |
| 1880 | A. Michaelis | Synthesis of phenylboronic acid. | Established the first arylboronic acid, the precursor to modern coupling partners. |
| 1979 | H.C.[2][3][4] Brown | Nobel Prize for Hydroboration. | Allowed facile installation of Boron across alkenes/alkynes, creating feedstock for functionalization. |
| 1979 | Suzuki & Miyaura | The Cross-Coupling Reaction.[3] | The pivot point. Boronic acids became the preferred alternative to toxic organostannanes (Stille) or reactive Grignards. |
| 2003 | FDA / Millennium | Approval of Bortezomib (Velcade). | Validated boron as a safe, effective moiety in human drug delivery. |
| 2007 | Martin Burke | MIDA Boronates. | Solved the "instability problem," enabling iterative synthesis and automated assembly. |
The Synthetic Revolution: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the primary engine for functionalizing boronic acids. Its dominance over other cross-couplings (Kumada, Negishi, Stille) stems from the mild nature of the boronic acid: it is tolerant of water and oxygen, and its byproducts are non-toxic.
The Mechanism:
The cycle relies on the activation of the boron species. The neutral boronic acid is unreactive toward the oxidized palladium species. The addition of a base (alkoxide or hydroxide) converts the neutral boronic acid into a tetrahedral boronate anion . This anionic species is sufficiently nucleophilic to transfer its organic group (
Modern Functionalization: The MIDA Solution
A major historical limitation was the instability of certain functionalized boronic acids (e.g., 2-pyridyl, vinyl, or cyclopropyl boronic acids), which undergo rapid protodeboronation (C-B bond cleavage) or polymerization.
The Solution: MIDA Boronates Developed by Martin Burke, N-methyliminodiacetic acid (MIDA) ligands protect the boron atom.
-
Mechanism: The MIDA ligand utilizes a dative N->B bond to fill the empty p-orbital.
-
Result: The boron atom rehybridizes from reactive
to unreactive . -
Impact: This shuts down transmetallation. The MIDA boronate is inert to coupling conditions, allowing chemists to perform reactions on other parts of the molecule, then "deprotect" the boron (using mild aqueous base) to reveal the reactive acid only when needed.
[5]
Medicinal Applications: Boron as a Bioisostere
In drug development, boronic acids are not just intermediates; they are the active pharmaceutical ingredient (API).
Case Study: Bortezomib (Velcade)[6]
-
Indication: Multiple Myeloma.[5]
-
Mechanism: The boron atom in Bortezomib acts as a reversible covalent inhibitor of the 26S proteasome. It mimics the peptide bond transition state.
-
Interaction: The active site threonine hydroxyl group attacks the boron atom, forming a tetrahedral boronate complex. This blocks the proteasome from degrading ubiquitinated proteins, leading to toxic protein buildup and cancer cell apoptosis.[6]
Case Study: Tavaborole (Kerydin)
-
Mechanism: A benzoxaborole that inhibits fungal leucyl-tRNA synthetase (LeuRS).[8][9]
-
Interaction: The boron atom traps the tRNA terminal adenosine in the editing site of the enzyme, preventing protein synthesis.
Experimental Protocol: Synthesis of MIDA Boronates
Standard boronic acid synthesis often requires harsh conditions.[10] The following protocol utilizes MIDA anhydride for a mild, high-yield functionalization, suitable for sensitive substrates.
Objective: Conversion of an unstable aryl boronic acid to a stable MIDA boronate. Source Validation: Based on the method developed by Burke et al. (Org. Lett. 2020).
Materials
-
Substrate: Unstable Aryl Boronic Acid (1.0 equiv)
-
Reagent: MIDA Anhydride (1.5 - 3.0 equiv)
-
Solvent: THF or Dioxane (Anhydrous)
-
Equipment: Standard round-bottom flask, reflux condenser (optional depending on substrate), centrifuge (for purification).
Step-by-Step Workflow
-
Preparation: In a flame-dried flask equipped with a magnetic stir bar, charge the Aryl Boronic Acid (1.0 mmol).
-
Reagent Addition: Add MIDA Anhydride (1.5 mmol). Note: MIDA anhydride acts as both the ligand source and an in-situ desiccant, removing the water generated by the condensation.
-
Solvation: Add anhydrous THF (5 mL, 0.2 M concentration).
-
Reaction: Stir at 60°C for 2-4 hours. Monitor by TLC. The MIDA boronate is typically much more polar than the starting acid.
-
Workup (The "Catch-Release" Purification):
-
Dilute the reaction mixture with Diethyl Ether (
). -
Pour the mixture over a short pad of silica gel.
-
Wash: Flush with
.[10] This removes unreacted boronic acid and non-polar impurities. The MIDA boronate will stick to the silica. -
Elute: Switch solvent to THF or Acetone. The MIDA boronate will now elute.
-
-
Isolation: Concentrate the THF/Acetone fraction in vacuo to yield the pure MIDA boronate as a crystalline solid.
Why this works: This protocol avoids the high temperatures and Dean-Stark dehydration required by older methods, preserving sensitive functional groups on the aryl ring.
References
-
Frankland, E. (1862). "On a new series of organic compounds containing boron."[7][8] Journal of the Chemical Society.[4]
-
Miyaura, N., & Suzuki, A. (1979).[3][4] "Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst." Journal of the Chemical Society, Chemical Communications.[4]
-
Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.
-
Kelly, A. M., et al. (2020).[10] "A Mild Method for Making MIDA Boronates." Organic Letters.
-
FDA Label Information. (2003). "Velcade (bortezomib) for Injection." U.S. Food and Drug Administration.[5][8][9]
-
Baker, S. J., et al. (2009). "Therapeutic potential of boron-containing compounds."[1][7][8] Future Medicinal Chemistry.
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An In-depth Technical Guide to (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery
This technical guide provides a comprehensive overview of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid, a key building block in contemporary medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the compound's fundamental properties, provides validated protocols for its synthesis and purification, and explores its application, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices and self-validating systems within each protocol are emphasized to ensure technical accuracy and practical utility.
Core Compound Properties
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is an organic compound featuring a phenylboronic acid moiety, an amide linkage, and a methoxybenzyl group. This unique combination of functional groups makes it a valuable reagent for introducing complex molecular scaffolds in multi-step organic syntheses.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆BNO₄ | [1][2] |
| Molecular Weight | 285.10 g/mol | [1][2] |
| CAS Number | 874460-08-9 | [1][2] |
| Appearance | Typically a white to off-white solid | [3] |
| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [2] |
Synthesis and Purification: A Validated Approach
The synthesis of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid typically involves the amidation of 4-carboxyphenylboronic acid followed by appropriate workup and purification. The following protocol is a representative method, emphasizing the rationale behind each step.
Synthesis Protocol: Amide Coupling
This protocol describes the synthesis via the coupling of 4-carboxyphenylboronic acid with 4-methoxybenzylamine.
Materials:
-
4-Carboxyphenylboronic acid
-
4-Methoxybenzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is crucial to prevent the degradation of the boronic acid.
-
Amine Addition: To this solution, add 4-methoxybenzylamine (1.0 equivalent).
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add EDC (1.2 equivalents) portion-wise. The low temperature helps to control the exothermic reaction and minimize side products.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. These washes remove unreacted starting materials and coupling reagents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Ensuring High Purity for Subsequent Applications
The purity of the boronic acid is paramount for its successful application in cross-coupling reactions. Several methods can be employed for purification.
Protocol 1: Recrystallization
For many aryl boronic acids, recrystallization is an effective method of purification.
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water or acetone/hexane mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Acid-Base Extraction
This method leverages the acidic nature of the boronic acid.[4][5]
-
Dissolve the crude product in an organic solvent like diethyl ether.
-
Extract with an aqueous base (e.g., 1M NaOH) to form the boronate salt, which is water-soluble.
-
Separate the aqueous layer and wash it with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with 1M HCl to precipitate the pure boronic acid.
-
Collect the solid by filtration, wash with water, and dry thoroughly.
Diagram: Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of the target compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the benzylic methylene protons, the methoxy group protons, and the amide proton. The boronic acid protons are often broad and may exchange with residual water.
-
¹³C NMR: Will display distinct signals for all carbon atoms in the molecule.
-
¹¹B NMR: A peak around 30 ppm is expected for the trigonal planar (sp²) boronic acid.[6]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Aryl boronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][7] (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid serves as a versatile building block to introduce the (4-((4-methoxybenzyl)carbamoyl)phenyl) moiety into a target molecule.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)
-
Solvent (e.g., dioxane/water, toluene/water, DMF)
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add the aryl halide, (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system. Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110°C) for several hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water to remove the inorganic salts.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is a strategically important building block in medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through standard amide coupling procedures. The high purity of this reagent, ensured by appropriate purification techniques, is critical for its successful application in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a foundational understanding and practical protocols for researchers working with this versatile compound, facilitating its effective use in the discovery and development of novel chemical entities.
References
- Vertex AI Search. (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid, 98% Purity, C15H16BNO4, 10 grams.
- Georganics. 4-Methoxyphenylboronic acid - High purity.
- BLDpharm. 874460-08-9|(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid.
- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
- Google Patents. Process for purification of boronic acid and its derivatives.
- Benchchem. A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. How to purify boronic acids/boronate esters?.
- PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 874460-08-9|(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Arylboronic Acid Derivatives
Executive Summary
Arylboronic acids (ABAs) and their ester derivatives are pivotal building blocks in modern medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling and as warheads in protease inhibitors (e.g., Bortezomib). However, their characterization is notoriously deceptive due to the "Boronic Acid Paradox": these compounds exist in a dynamic equilibrium between monomeric acids, trimeric boroxines, and solvated species. Standard analytical protocols often fail to capture this complexity, leading to stoichiometric errors in drug synthesis.
This guide provides a rigorous, field-proven methodology for the spectroscopic characterization of ABAs, prioritizing
The Dynamic Equilibrium Challenge
Before attempting characterization, one must understand that a "pure" sample of arylboronic acid is rarely a single species. In solid state and non-polar solvents, ABAs spontaneously dehydrate to form cyclic trimers (boroxines). In aqueous or nucleophilic media, they form tetrahedral "ate" complexes.
Visualization: The Boron Species Landscape
The following diagram illustrates the speciation of arylboronic acids dependent on pH and hydration, which dictates the spectroscopic signals observed.
Figure 1: The dynamic equilibrium of arylboronic species. Note that
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for ABA analysis, but standard
B NMR: The Diagnostic Nucleus
Boron-11 (
Critical Protocol:
-
Reference: Use BF
OEt (external capillary) set to 0.0 ppm. -
Quartz vs. Glass: Use quartz tubes if possible to eliminate the broad "glass hump" (borosilicate glass contains ~13% B
O ), or subtract the background spectrum of a blank tube. -
Concentration: High concentrations (>10 mM) favor boroxine formation in non-polar solvents.
Table 1: Characteristic
| Species Type | Hybridization | Chemical Shift ( | Notes |
| Arylboronic Acid | sp | 25 – 35 | Broad signal; solvent dependent. |
| Arylboroxine | sp | 28 – 33 | Often overlaps with the acid; sharper in non-polar solvents. |
| Boronate Ester (Pinacol) | sp | 30 – 35 | Distinct from free acid; stable. |
| Tetrahedral "Ate" Complex | sp | 0 – 10 | Sharp upfield shift; indicative of coordination (e.g., with OH |
| Trifluoroborate (R-BF | sp | 2 – 5 | Very sharp doublet/quartet due to |
H and C NMR Nuances
-
The "Disappearing" Protons: The B(OH)
protons are broad and often invisible in CDCl due to exchange. To visualize them, use DMSO-d or Acetone-d , where they appear as a singlet around 8.0–9.0 ppm. -
Quadrupolar Broadening: Carbon atoms directly attached to boron (C
) are often broadened into the baseline in C NMR and may be missed in standard acquisitions.-
Solution: Increase relaxation delay (d1) to 2–5 seconds and acquire more scans (512+) to resolve the C
signal.
-
Mass Spectrometry (MS)
MS analysis of boronic acids is prone to artifacts. The most common error is misinterpreting the boroxine mass [3M - 3H
The "Boroxine Artifact"
Under Electrospray Ionization (ESI) conditions, the heat and vacuum of the source drive dehydration.
-
Observation: A spectrum dominated by the trimer mass, even if the sample is monomeric in solution.
-
Mitigation: Do not rely on MS for speciation (monomer vs. trimer). Use MS only for structural confirmation of the aryl core.
Negative Mode ESI Protocol
Boronic acids are Lewis acids; they ionize far better in negative mode (ESI
Recommended Workflow:
-
Solvent: Methanol (MeOH) is standard, but be aware it forms methyl boronate esters rapidly. Acetonitrile/Water (1:1) is safer for ester-sensitive derivatives.
-
Additives: Add trace formic acid for ESI
or ammonium acetate for ESI . -
The "Glycerol Trick": To confirm the presence of a boronic acid, add 1 drop of glycerol to the sample.
Vibrational Spectroscopy (IR)
Infrared spectroscopy provides a rapid "fingerprint" to distinguish between the free acid and the anhydride (boroxine).
-
O-H Stretch: Boronic acids show a strong, broad H-bonded band at 3200–3500 cm
.[3] -
B-O Stretch: Strong absorptions at 1330–1380 cm
. -
Boroxine Diagnostic: If the sample is dehydrated (boroxine), the O-H stretch diminishes significantly, and a characteristic ring deformation band appears around 700–750 cm
.
Quantitative Purity Determination (qNMR)
Standard HPLC with UV detection is unreliable for quantifying boronic acids because the dehydration equilibrium shifts on the column, leading to peak tailing or splitting. Quantitative NMR (qNMR) is the only self-validating method.
Protocol: qNMR with Internal Standard
-
Standard Selection: Use 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (DMSO
). They are non-volatile, stable, and have simple singlets. -
Solvent: DMSO-d
(ensures monomeric state and solubilizes both species). -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1):
30 seconds (critical for accurate integration). -
Scans: 16–32.
-
-
Calculation:
(Where I = Integral, N = Number of protons, M = Molar mass, m = Mass)
Analytical Workflow Decision Tree
Use this logic flow to select the correct analytical technique based on your specific data requirement.
Figure 2: Decision matrix for selecting the appropriate spectroscopic technique.
References
-
Storey, C. M. et al. (2011). Automation of Boronic Acid Purity Determination using qNMR. Journal of the Association for Laboratory Automation. Link
-
Hall, D. G. (Ed.). (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Pellegrino, G. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. Link
-
Yan, J. et al. (2013). Boron artifacts in mass spectrometry originating from glass bottles. Rapid Communications in Mass Spectrometry. Link
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling with (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid for Advanced Pharmaceutical Synthesis
Introduction: The Strategic Importance of Biaryl Amides in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, for its remarkable ability to form carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organoboron species with an organohalide, offering a powerful tool for constructing complex molecular architectures such as biaryls, styrenes, and polyolefins.[1] The mild reaction conditions, tolerance of a wide array of functional groups, and the generally low toxicity of the boron-containing reagents contribute to its widespread adoption.[2][3]
Within the vast landscape of drug discovery, molecules incorporating a biaryl amide scaffold are of paramount importance. The amide bond is a fundamental linkage in peptides and proteins, and its incorporation into small molecule drug candidates can enhance binding affinity and pharmacokinetic properties. The biaryl motif provides a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets. The specific reagent, (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid, is a valuable building block as it introduces both the biaryl connectivity via the boronic acid and a functionalized amide group in a single, versatile component. The methoxybenzyl group can serve as a protecting group or as a point for further molecular elaboration.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights for troubleshooting and optimization.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organohalide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[1][6] The reactivity of the organohalide is dependent on the nature of the halide, with the general trend being I > Br > OTf >> Cl.[7][8]
-
Transmetalation: This crucial step involves the transfer of the organic group (Ar²) from the organoboron species to the Pd(II) complex.[9] A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[10][11] The exact mechanism of transmetalation has been a subject of extensive study, with evidence supporting pathways involving the formation of a palladium-hydroxo complex that then reacts with the neutral boronic acid.[12]
-
Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product (Ar¹-Ar²) from the diorganopalladium(II) complex. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[1][4] This step is typically fast and irreversible.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Practical Guide
This section outlines a general yet detailed protocol for the Suzuki-Miyaura coupling of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid with a representative aryl bromide.
Materials and Reagents
| Component | Specification | Purpose | Supplier Example |
| (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid | >95% purity | Boronic acid partner | Commercially available |
| Aryl Bromide (e.g., 4-bromoanisole) | >98% purity | Halide partner | Sigma-Aldrich, Alfa Aesar |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | >98% purity | Catalyst | Strem Chemicals, Sigma-Aldrich |
| Ligand (if required, e.g., SPhos, XPhos) | >98% purity | Modifies catalyst activity | Commercially available |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Anhydrous, >99% | Activates boronic acid | Fisher Scientific, VWR |
| Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water) | Anhydrous or specified mixture | Reaction medium | Commercially available |
| Inert Gas | High purity Nitrogen or Argon | Prevents catalyst oxidation | Airgas, Praxair |
Step-by-Step Methodology
1. Reagent Preparation and Reaction Setup:
-
Rationale: The success of the Suzuki-Miyaura coupling is highly dependent on the exclusion of oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions. The use of anhydrous solvents is also crucial in many cases to prevent unwanted hydrolysis of reagents.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand are added under a positive pressure of the inert gas.
-
Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is then added via syringe. The degassing process, typically achieved by bubbling an inert gas through the solvent for 15-30 minutes or by freeze-pump-thaw cycles, is critical to remove dissolved oxygen.
2. Reaction Execution and Monitoring:
-
Rationale: The reaction temperature is a critical parameter that influences the rate of all steps in the catalytic cycle. Monitoring the reaction progress allows for determination of the optimal reaction time and prevents the formation of degradation products from prolonged heating.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To take an aliquot for analysis, a small sample is withdrawn via syringe and quenched with a small amount of water and extracted with an organic solvent (e.g., ethyl acetate).
3. Work-up and Purification:
-
Rationale: The work-up procedure is designed to remove the inorganic salts, the catalyst, and any remaining starting materials from the desired product. The choice of purification method depends on the physical properties of the product.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted three times with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl amide product.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of Enzyme Inhibitors
Executive Summary & Strategic Scope
This guide provides a comprehensive framework for the identification, validation, and characterization of small-molecule enzyme inhibitors. Unlike basic procedural manuals, this document focuses on the causality of experimental design —explaining why specific parameters (e.g., substrate concentration relative to
The workflow moves from Assay Optimization (ensuring signal integrity) to High-Throughput Screening (HTS) (identifying hits), and finally to Mechanistic Validation (distinguishing true inhibitors from artifacts).
Phase 1: Assay Development & Optimization
Before screening a single compound, the enzymatic assay must be rigorously defined. A common failure mode in drug discovery is screening under conditions that bias the results against specific inhibition modalities.
Linearity and Initial Velocity ( )
The Principle: Enzyme kinetics are only valid when the reaction rate is constant (steady-state).
-
Experimental Requirement: You must determine the "linear range" where product formation is directly proportional to time and enzyme concentration.
-
Critical Insight: If more than 10-15% of the substrate is consumed, the reaction slows down due to substrate depletion or product inhibition, violating steady-state assumptions.
-
Action: Run a time-course experiment at multiple enzyme concentrations. Select an enzyme concentration
that yields a linear signal for at least 30-60 minutes to allow sufficient read time during HTS.
The Balanced Assay: Determining
The Principle: The Michaelis-Menten constant (
-
Why it matters:
-
Screening at
: The assay becomes hypersensitive to competitive inhibitors but generates weak signals. -
Screening at
: The high substrate concentration outcompetes competitive inhibitors, leading to false negatives.
-
-
The Gold Standard: Set substrate concentration
. This provides a "balanced assay" sensitive to competitive, non-competitive, and uncompetitive inhibitors [1].
Signal Robustness (Z-Factor)
Statistical reliability is quantified using the Z-factor (or Z'), which measures the separation between the positive control (fully inhibited) and negative control (DMSO only) bands.
| Z-Factor Value | Interpretation | Action |
| 1.0 | Ideal (Theoretical) | Perfect assay. |
| 0.5 – 1.0 | Excellent | Ready for HTS. |
| 0.0 – 0.5 | Marginal | Optimization required (check pipetting, reagents). |
| < 0.0 | Unusable | Screening impossible; signal overlaps with noise. |
(Reference: Zhang et al., 1999 [2])[1][2]
Phase 2: High-Throughput Screening (HTS) Workflow
The goal of HTS is to filter a large library down to a manageable number of "hits."
The "PAINS" Filter
Expertise Note: Up to 5-10% of HTS hits are artifacts known as Pan-Assay Interference Compounds (PAINS) . These compounds sequester enzymes via non-specific aggregation, react covalently (redox cyclers), or interfere with fluorescence detection [3].
-
Counter-Strategy: Include 0.01% Triton X-100 or CHAPS in the assay buffer. Detergents disrupt colloidal aggregates, eliminating false positives caused by sequestration.
Workflow Visualization
The following diagram illustrates the decision logic from assay setup to hit validation.
Figure 1: Critical path for enzyme inhibitor discovery, emphasizing the Z-factor gate and PAINS elimination.
Phase 3: Mechanism of Action (MoA) Validation
Once a hit is confirmed, you must determine how it inhibits the enzyme. This requires converting the empirical
The Cheng-Prusoff Correction
The
Note: This specific equation applies to Competitive Inhibition . For other modes, the equation changes.
Distinguishing Inhibition Modes
Perform substrate titration curves at varying inhibitor concentrations.
| Inhibition Mode | Mechanism | ||
| Competitive | Unchanged | Increases | Inhibitor binds to Active Site (competes with S). |
| Non-Competitive | Decreases | Unchanged | Inhibitor binds to Allosteric Site (independent of S). |
| Uncompetitive | Decreases | Decreases | Inhibitor binds only to Enzyme-Substrate (ES) complex. |
| Mixed | Decreases | Changes | Binds to both free E and ES complex with different affinities. |
Detailed Protocol: Fluorogenic Protease Assay
Application: Determining
Reagents & Buffer Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10 mM DTT (freshly added), 0.01% Triton X-100.
-
Why DTT? Cysteine proteases require a reduced active site.
-
Why Triton? To prevent compound aggregation (PAINS).
-
-
Substrate: Ac-DEVD-AMC (Fluorogenic).
-
Stop Solution: 100 mM Monochloroacetic acid (optional for endpoint assays).
Experimental Procedure
-
Compound Preparation:
-
Prepare a 10-point serial dilution (1:3) of the inhibitor in 100% DMSO.
-
Transfer 0.5 µL of compound to a black 384-well low-volume plate.
-
Control: Add 0.5 µL DMSO to "High Control" (Enzyme + Substrate) and "Low Control" (Buffer only) wells.
-
-
Enzyme Addition (Pre-incubation):
-
Dilute enzyme in Assay Buffer to 2x the final concentration.
-
Dispense 10 µL of 2x Enzyme into all wells (except Low Control).
-
CRITICAL STEP: Incubate for 15-30 minutes at room temperature.
-
Reasoning: Many potent inhibitors are "slow-binding." Without pre-incubation, you will underestimate potency (
shift).
-
-
Reaction Initiation:
-
Dilute Substrate to 2x concentration (ensure final
). -
Dispense 10 µL of 2x Substrate into all wells.
-
Final Volume = 20.5 µL.
-
-
Data Acquisition:
-
Place in a fluorescence plate reader (Ex: 360 nm / Em: 460 nm).
-
Kinetic Mode: Read every 2 minutes for 60 minutes.
-
Validation: Ensure the slope (
) is linear ( ).
-
-
Data Analysis:
-
Calculate the slope (
) for each well. -
Normalize data:
-
Fit to a 4-parameter logistic (Hill) equation to derive
.
-
Logic of Mechanism Determination
The following diagram details how to interpret shifts in kinetic parameters.
Figure 2: Decision tree for categorizing inhibitor modality based on kinetic shifts.
References
-
Copeland, R. A. (2013).[4] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [5]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[2] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.[2]
-
Baell, J. B., & Holloway, G. A. (2010).[6][7][8] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[6][7][8][9] Journal of Medicinal Chemistry, 53(7), 2719–2740.[8]
-
Cheng, Y., & Prusoff, W. H. (1973).[3] Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[10] -
NCBI Assay Guidance Manual. (2012). Enzyme Assays. Bethesda (MD): National Center for Biotechnology Information (US).
Sources
- 1. academic.oup.com [academic.oup.com]
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- 5. Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal ... - Robert A. Copeland - Google ブックス [books.google.co.jp]
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Role in the synthesis of advanced organic materials
Application Note: The Role of Visible-Light Photoredox Catalysis in the Synthesis of Advanced Organic Materials
Abstract
The synthesis of advanced organic materials—ranging from crystalline Covalent Organic Frameworks (COFs) to complex pharmaceutical bioisosteres—has historically demanded harsh thermal conditions and hazardous reagents.[1][2] Visible-light photoredox catalysis has emerged as a transformative "role player," shifting the paradigm from thermal activation to photonic activation.[1][2] By harnessing the energy of visible photons to generate open-shell radical intermediates under mild conditions, this technology enables orthogonal bond-forming pathways previously inaccessible.[1][2] This guide details the mechanistic underpinnings and provides field-proven protocols for deploying photoredox catalysis in high-value synthetic workflows.
Part 1: The Mechanistic Engine
The Shift to Single-Electron Transfer (SET)
The core role of photoredox catalysis is to act as a "molecular battery."[1][2] Upon absorption of a photon, the photocatalyst (PC) enters an excited state (
-
Oxidative Quenching:
donates an electron to a substrate (oxidant), generating and a radical anion.[1][2] -
Reductive Quenching:
accepts an electron from a substrate (reductant), generating and a radical cation.[1][2]
Metallaphotoredox Dual Catalysis
In advanced applications (e.g., C–N or C–C cross-coupling), the photoredox cycle is often interfaced with a transition metal cycle (Nickel or Palladium).[1][2] This "dual catalysis" allows the transient radicals generated by light to be intercepted by the metal center, facilitating cross-coupling without the need for pre-functionalized organometallics (like boronic acids or organozincs).[1][2]
Figure 1: Mechanistic Pathway of Ir/Ni Dual Catalysis for C–N Coupling The diagram below illustrates the synergistic interplay between the Iridium-based photoredox cycle and the Nickel-based cross-coupling cycle, enabling C(sp²)-N bond formation.[1][2]
Caption: Synergistic Ir(III)/Ni(II) catalytic cycles. The photo-excited Iridium species generates the reactive radical, while the Nickel center facilitates the bond-forming reductive elimination.[1][2]
Part 2: Application in Material Science
Protocol A: Photochemical Synthesis of Covalent Organic Frameworks (COFs)
Context: Traditional COF synthesis requires sealed tubes, high temperatures (120°C+), and days of reaction time.[2] Photoredox catalysis enables the synthesis of COFs via multicomponent reactions (e.g., Petasis reaction) or accelerated Schiff-base formation under ambient conditions, yielding higher crystallinity and porosity.[1][2][3]
Target Material: High-crystallinity Imine-linked COF (e.g., COF-LZU1 analogue).[1][2]
Reagents:
-
Monomer A: 1,3,5-Triformylbenzene (TFB) (0.1 mmol)[1]
-
Photocatalyst: Sc(OTf)₃ (Lewis Acid) / Ru(bpy)₃Cl₂ (2 mol%) Note: Dual activation often used.[1][2]
Step-by-Step Protocol:
-
Preparation: In a Pyrex tube, dissolve Monomer A and Monomer B in the solvent mixture (4 mL).
-
Catalyst Addition: Add the photocatalyst (if using a radical-mediated linkage) or Lewis acid modulator.[1][2] Crucial: For visible-light mediated COF growth, controlling the nucleation rate is key.[1][2]
-
Degassing (Critical): Flash freeze the tube in liquid nitrogen. Evacuate to high vacuum (0.1 mbar), then thaw. Repeat 3 times (Freeze-Pump-Thaw) to remove O₂ which quenches the triplet state of the photocatalyst.[1][2]
-
Irradiation: Seal the tube under Argon. Place in a photoreactor equipped with Blue LEDs (450 nm, approx. 10-20 W intensity). Stir at room temperature for 12 hours.
-
Workup: Filter the solid.[1][2] Wash exhaustively with THF, then Acetone, then Methanol (Soxhlet extraction recommended for 24h to remove trapped monomers).[1][2]
-
Activation: Dry under vacuum at 80°C for 12 hours.
Data Validation:
-
PXRD: Check for sharp low-angle peaks (e.g., 2θ = 4.7°) to confirm crystallinity.
-
BET Surface Area: Expect >1000 m²/g for high-quality frameworks.[1][2]
Part 3: Application in Pharmaceutical Synthesis
Protocol B: Metallaphotoredox C(sp²)–N Cross-Coupling
Context: Forming C–N bonds on electron-deficient heterocycles or aryl bromides is a staple in drug discovery.[1][2] The MacMillan/Buchwald protocols using Ni/Ir dual catalysis allow this to occur at room temperature, tolerating sensitive functional groups (alcohols, aldehydes) that fail under standard Pd-catalyzed conditions.[1][2]
Target Transformation: Coupling of 4-Bromobenzotrifluoride with Pyrrolidine.
Reagents:
-
Substrate: 4-Bromobenzotrifluoride (1.0 equiv)
Step-by-Step Protocol:
-
Catalyst Pre-complexation: In a distinct vial, mix NiCl₂·glyme and dtbbpy ligand in DMA.[1][2] Sonicate/stir for 10 mins until a clear green solution forms (Ni-ligand complex).
-
Reaction Assembly: To an 8 mL reaction vial equipped with a stir bar, add:
-
Solvent & Catalyst Addition: Add the DMA solvent and the pre-formed Ni-catalyst solution.[1][2] Total concentration should be ~0.1 M with respect to the aryl halide.[1][2]
-
Inertion: Cap the vial with a septum. Sparge with Nitrogen gas for 15 minutes via a submerged needle (outlet needle required).[1][2] Note: Sparging is sufficient here; Freeze-Pump-Thaw is superior but sparging is acceptable for robust Ni/Ir cycles.[1][2]
-
Irradiation: Irradiate with Blue LEDs (450 nm). Fan cooling is required to maintain temperature <35°C. Stir vigorously for 18-24 hours.[1][2]
-
Quenching: Dilute with Ethyl Acetate and water. Wash the organic layer with brine.[1][2]
-
Purification: Silica gel chromatography.
Figure 2: Experimental Workflow Logic A decision tree for setting up photoredox reactions to ensure reproducibility.
Caption: Operational workflow for photoredox reaction setup. Proper degassing is the most critical variable for success.
Part 4: Optimization & Catalyst Selection
Choosing the right photocatalyst is driven by the redox potentials required for the specific substrate.[1][2]
Table 1: Redox Potentials of Common Photocatalysts Use this table to match catalyst power to substrate oxidation/reduction limits.[2]
| Catalyst | Excited State E* (V vs SCE) | Ground State Oxidation E½ (V) | Ground State Reduction E½ (V) | Application Niche |
| Ru(bpy)₃²⁺ | +0.77 (Ox) / -0.81 (Red) | +1.29 | -1.33 | General purpose, robust, cheaper.[1][2] |
| Ir(ppy)₃ | -1.73 (Reductant) | +0.77 | -2.19 | Highly reducing.[1][2] Good for unactivated halides.[1][2] |
| Ir(dF-CF₃-ppy)₂ | +1.21 (Oxidant) | +1.69 | -1.37 | Highly oxidizing.[1][2] Good for carboxylates/amines.[1][2] |
| 4CzIPN (Organic) | +1.35 (Ox) / -1.21 (Red) | +1.59 | -1.24 | Metal-free, sustainable, broad window.[1][2] |
Troubleshooting Guide:
-
No Reaction? Check O₂ exclusion. Even trace oxygen quenches the excited state of Iridium catalysts efficiently.[1][2]
-
Low Yield? Check light penetration.[1][2] According to the Beer-Lambert law, light intensity decays exponentially.[1][2] For scales >5 mmol, switch from batch vials to Flow Chemistry (tubing reactors) to maximize surface-area-to-volume ratio.[1][2]
-
Precipitation? In COF synthesis, rapid precipitation traps defects.[1][2] Lower the light intensity to slow down nucleation and improve crystallinity.[1][2]
References
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013).[1][2] Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. Link[1][2]
-
Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017).[1] The merger of transition metal and photocatalysis.[1][2][5] Nature Reviews Chemistry.[1][2] Link[1][2]
-
Wang, G.-B., et al. (2023).[1][2][3] Construction of Covalent Organic Frameworks via a Visible-Light-Activated Photocatalytic Multicomponent Reaction.[1][2][3] Journal of the American Chemical Society.[1][2] Link[1][2]
-
Corcoran, E. B., et al. (2016).[1][2] Aryl amination using ligand-free Ni(II) salts and photoredox catalysis.[1][2] Science. Link[1][2]
-
Romero, N. A., & Nicewicz, D. A. (2016).[1][2][10] Organic Photoredox Catalysis. Chemical Reviews. Link[1][2]
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- 4. researchgate.net [researchgate.net]
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Application Notes & Protocols: A Guide to Palladium-Catalyzed Reactions with (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for researchers and drug development professionals on the application of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven experimental protocols, and presents systematic troubleshooting and optimization strategies. The content is structured to provide not only procedural steps but also the scientific rationale behind these choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures essential for drug discovery.[1] Among the various methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool.[1][2] The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is particularly prominent due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[2][3][4]
The resulting biaryl and heterobiaryl motifs are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific reagent of focus, (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid, offers a unique combination of a reactive boronic acid moiety for C-C bond formation and a carbamoyl group functionalized with a p-methoxybenzyl (PMB) protecting group. This structure allows for the introduction of a key pharmacophore that can be further elaborated after the initial coupling, making it a valuable building block in multi-step synthetic campaigns. The PMB group is a well-established protecting group for amines and alcohols, known for its stability under various conditions and its selective removal.[5][6]
Mechanistic Principles of the Suzuki-Miyaura Coupling
A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate, and its rate is often the rate-determining step of the overall reaction.[4] The reactivity of the halide typically follows the order I > Br > Cl.[4]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] This is a crucial step where the choice of base and solvent can significantly impact the reaction efficiency.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
The choice of ligands coordinated to the palladium center is also of paramount importance. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the palladium catalyst, influencing its stability, reactivity, and selectivity.[8][9]
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid | ≥95% | e.g., Sigma-Aldrich, ChemScene | Store under inert atmosphere.[10][11] |
| Aryl Bromide (e.g., 4-Bromoanisole) | Reagent Grade | Standard Supplier | Ensure purity. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Standard Supplier | Handle in a fume hood. |
| Triphenylphosphine (PPh₃) | ≥99% | Standard Supplier | Store under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | Finely powder before use. |
| 1,4-Dioxane | Anhydrous | Standard Supplier | Degas thoroughly before use. |
| Deionized Water | High Purity | In-house | Degas thoroughly before use. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Standard laboratory glassware (syringes, needles, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reaction Setup and Procedure
Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and phosphine ligands.[12]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The mixture should be stirred to ensure good mixing.
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.) in a small amount of degassed 1,4-dioxane.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[13]
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[13] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization and Troubleshooting
Achieving high yields and purity in Suzuki-Miyaura couplings often requires optimization of several parameters.[14] The following table outlines common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the reaction is performed under a strict inert atmosphere.[12] - Use fresh palladium precursor and ligand.[12] |
| 2. Poor Solubility | - Screen different solvent systems (e.g., DMF, Toluene, 2-MeTHF). | |
| 3. Inappropriate Base | - Try alternative bases such as Cs₂CO₃, K₃PO₄, or an organic base like Et₃N. | |
| Protodeborylation | 1. Presence of Protic Sources | - Use anhydrous solvents and reagents if possible.[15] - Consider using a more stable boronic ester (e.g., pinacol ester).[16] |
| 2. Prolonged Reaction Time/High Temp | - Monitor the reaction closely and stop it once the starting material is consumed. - Attempt the reaction at a lower temperature. | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | - Thoroughly degas all solvents and the reaction mixture.[12] |
| 2. Catalyst Decomposition | - Use a more robust ligand or a pre-catalyst. | |
| Difficult Purification | 1. Co-elution of Byproducts | - Optimize the reaction to minimize byproduct formation. - Explore different chromatography conditions (e.g., different solvent systems, reverse-phase chromatography). |
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions that can serve as a starting point for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 100 | 8 | 78 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 16 | 92 |
Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific substrates and reaction scale.
Conclusion
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools in modern synthetic chemistry. (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid serves as a versatile building block for the synthesis of complex biaryl structures relevant to pharmaceutical and materials science. By understanding the underlying mechanistic principles and systematically applying the protocols and optimization strategies outlined in this guide, researchers can effectively utilize this reagent to achieve their synthetic goals.
References
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887-8894. [Link]
-
Zhang, P., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications, 15(1), 5220. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1913-1926. [Link]
-
Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Denmark, S. E., & Smith, R. C. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Denmark Group. [Link]
-
JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]
-
Maji, M., & Vedejs, E. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Ahmad, I., et al. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate. [Link]
-
Liu, P., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2194-2204. [Link]
-
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(13), 2056-2064. [Link]
-
Dorel, R. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL theses. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Data. (n.d.). PMB Protection - Common Conditions. [Link]
-
Shivachev, B. L., et al. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1273. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Nielsen, M. K., et al. (2025). A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand. Chemical & Biomedical Imaging. [Link]
-
Shivachev, B. L., et al. (2010). (4-Carbamoylphenyl)boronic acid. ResearchGate. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
Jadhav, S. R., et al. (2010). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 75(1), 227-230. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Miyaura, N., & Suzuki, A. (2025). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
-
Nwoye, E. O., & Dudley, G. B. (2007). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Organic & Biomolecular Chemistry, 5(6), 889-891. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Wolbers, P., & Hoffmann, H. M. (2007). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Department of Chemistry and Biochemistry. [Link]
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Experimental procedure for arylation with boronic acids
Executive Summary
The Suzuki-Miyaura cross-coupling (SMC) is the premier method for constructing biaryl motifs, a structural ubiquity in over 25% of top-grossing pharmaceuticals (e.g., Valsartan, Losartan, Boscalid). While nominally robust, the reaction frequently encounters failure modes in complex drug discovery scaffolds due to protodeboronation, steric hindrance, or catalyst poisoning.
This guide moves beyond textbook definitions to provide a causality-driven experimental framework. We focus on the "why" behind ligand selection, the critical role of the boronate "ate" complex, and self-validating protocols for both standard and difficult substrates.
Mechanistic Architecture
To troubleshoot SMC, one must understand that Transmetallation is often the rate-determining step (RDS), not Oxidative Addition, particularly for electron-deficient boronic acids. The formation of a four-coordinate boronate "ate" complex (activated by the base) is a prerequisite for transfer to the Palladium center.
Figure 1: The Catalytic Cycle & Failure Modes
This diagram highlights the critical "Ate" Complex formation and the competing Protodeboronation pathway.
Caption: Figure 1: The catalytic cycle emphasizing the requirement for Boron activation (Ate Complex) and the risk of protodeboronation if transmetallation is slow.
Critical Parameter Assessment
Success depends on matching the catalyst system to the substrate's electronic and steric profile.
Table 1: Optimization Matrix for Ligand & Base Selection
| Substrate Class | Recommended Catalyst/Ligand | Base System | Solvent System | Rationale |
| Standard Aryl Bromides | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃ (2M aq) | DME/Water or Dioxane/Water | Robust, cost-effective, tolerates air/moisture. |
| Sterically Hindered (Ortho-subst.) | Pd₂(dba)₃ + SPhos or XPhos | K₃PO₄ (Anhydrous) | Toluene or n-Butanol | Buchwald ligands create a pocket for bulky coupling; anhydrous conditions prevent hydrolysis. |
| Heterocycles (Pyridines/Azoles) | Pd-PEPPSI-IPr or XPhos Pd G4 | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/Water (4:1) | Heterocycles can poison Pd; NHC ligands (PEPPSI) bind tightly to prevent deactivation. |
| Unstable Boronic Acids | Pd(dppf)Cl₂ | KF or CsF | THF (Dry) | Fluoride bases activate Boron without high pH, reducing protodeboronation. |
Experimental Protocols
Protocol A: General Purpose Arylation (The "Workhorse")
Applicability: Unhindered aryl bromides/iodides with stable boronic acids.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, used as 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME)
Procedure:
-
Degassing (Critical): In a reaction vial, combine DME and 2M Na₂CO₃. Sparge with Argon/Nitrogen for 15 minutes. Why: Oxygen oxidizes Pd(0) to inactive Pd(II) and promotes homocoupling.
-
Charge Solids: Add Aryl Halide, Boronic Acid, and Pd(PPh₃)₄ to the vial under a gentle stream of inert gas.
-
Reaction: Seal the vial and heat to 85°C for 4–16 hours.
-
Monitoring: Check TLC/LCMS. If the halide remains but boronic acid is consumed, add 0.5 equiv more boronic acid (protodeboronation occurred).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
Protocol B: Advanced Coupling for Hindered/Challenging Substrates
Applicability: Ortho-substituted systems, aryl chlorides, or electron-poor boronic acids.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Pre-catalyst: XPhos Pd G4 (2–5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground anhydrous)
-
Solvent: Toluene/Water (10:1) or pure Toluene (if hydrolysis is a major issue)
Procedure:
-
Catalyst Pre-activation (if using separate ligand): In the reaction vessel, dissolve Pd₂(dba)₃ and XPhos in Toluene. Stir at room temperature for 10 mins under Argon to form the active catalytic species (color change often observed).
-
Addition: Add Aryl Halide, Boronic Acid, and K₃PO₄.
-
Thermal Cycle: Heat to 100°C .
-
Note: If using unstable boronic acids (e.g., 2-pyridine boronic acid), dissolve the boronic acid in a separate syringe and add it slowly over 1 hour via syringe pump to the hot reaction mixture. This keeps the concentration of the "Ate" complex low, favoring transmetallation over protodeboronation.
-
-
Validation: Filter a small aliquot through a silica plug before LCMS analysis to remove Pd particulates that can clog injectors.
Post-Reaction Processing: Palladium Removal (Pharma Compliance)
Residual Palladium is strictly regulated (ICH Q3D limits: <10 ppm for oral dosing). Simple column chromatography is rarely sufficient.
Scavenging Protocol:
-
After workup, dissolve the crude mixture in THF or EtOAc (10 mL/g).
-
Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavenger resin) at 20–50 wt% relative to the crude mass.
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm pad (or Celite).
-
Proceed to final crystallization or chromatography.
Troubleshooting Decision Tree
Use this logic flow to diagnose stalled reactions.
Caption: Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Analysis of Mechanism and Mitigation Strategies. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Method for preparing derivatives from (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
Application Note & Protocol Guide | Doc ID: AN-BOR-042
Abstract
This guide details the strategic manipulation of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid , a bifunctional "linchpin" scaffold. This molecule contains two orthogonal reactive sites: a boronic acid (for C-C bond formation) and a PMB-protected amide (a masked primary amide).
We present three validated workflows:
-
Suzuki-Miyaura Cross-Coupling: Generating biaryl libraries while retaining the protecting group.
-
PMB Deprotection: Unmasking the primary amide using a cation-scavenging protocol.
-
Trifluoroborate Conversion: Stabilizing the boronic acid for long-term storage or slow-release catalysis.
Module 1: Diversity Generation via Suzuki-Miyaura Coupling
Principle: The boronic acid moiety allows for rapid diversification via Palladium-catalyzed cross-coupling with aryl halides. The 4-Methoxybenzyl (PMB) group serves a critical dual purpose here:
-
Solubility: It prevents the formation of insoluble amide aggregates common in primary benzamides, ensuring homogenous reaction conditions.
-
Catalyst Protection: It sterically hinders the amide nitrogen, preventing it from coordinating with and poisoning the Palladium catalyst.
Protocol 1.1: General Biaryl Synthesis
Reagents:
-
Substrate: (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Iodide (1.0 - 1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): Charge the reaction vessel with Dioxane/Water. Sparge with Argon or Nitrogen for 15 minutes. Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
-
Assembly: Add the Boronic Acid, Aryl Halide, Base, and Catalyst to the vessel under inert atmosphere.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over
.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle, emphasizing the role of the base in activating the boronate species for transmetallation.
Caption: Figure 1. The Suzuki-Miyaura catalytic cycle.[2][3][4][5][6][7] Transmetallation requires base activation of the boronic acid to a boronate species.
Module 2: PMB Deprotection (Scaffold Refinement)
Principle:
Removing the PMB group unmasks the primary amide (
Protocol 2.1: TFA/Anisole Deprotection
Reagents:
-
Substrate: PMB-protected derivative (1.0 equiv)
-
Solvent: Trifluoroacetic Acid (TFA) (Solvent volume, excess)
-
Scavenger: Anisole (3.0 - 5.0 equiv) or 1,3-Dimethoxybenzene
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in neat TFA. Note: If the substrate is acid-sensitive, use 50% TFA in DCM.
-
Scavenger Addition: Immediately add Anisole.
-
Reaction: Stir at 60–70°C for 2–6 hours. (Room temperature may suffice for 12+ hours).
-
Workup:
-
Remove TFA under reduced pressure (rotary evaporator).
-
The residue will be a thick oil containing the product and PMB-Anisole adducts.
-
Triturate the residue with cold Ether or Hexanes. The free amide product often precipitates as a solid, while the organic impurities remain in solution.
-
Filter and wash the solid.
-
Caption: Figure 2. Acid-mediated deprotection workflow. Anisole intercepts the reactive PMB cation to prevent side reactions.
Module 3: Conversion to Potassium Trifluoroborates
Principle:
Boronic acids are prone to dehydration (forming boroxines) and oxidation. Converting them to Potassium Trifluoroborates (
Protocol 3.1:
Conversion
Reagents:
-
Substrate: (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
-
Reagent: Potassium Bifluoride (
) (3.0 - 4.0 equiv) -
Solvent: Methanol / Water (3:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve the boronic acid in Methanol.
-
Addition: Dissolve
in the minimum amount of water and add dropwise to the boronic acid solution. -
Precipitation: Stir at Room Temperature for 1–2 hours. The product often precipitates as a white solid.
-
Isolation:
-
Concentrate the solvent (remove MeOH).
-
The product is usually insoluble in Acetone or Ether but soluble in Acetonitrile/Water.
-
Wash the solid with cold Acetone to remove excess
and boronic acid. -
Dry under vacuum.
-
Data Summary & Troubleshooting
Table 1: Reaction Condition Comparison
| Transformation | Reagent System | Temperature | Key Advantage | Key Risk |
| Suzuki Coupling | 80-90°C | High yield, robust for biaryls | Protodeboronation if overheated | |
| PMB Removal | TFA / Anisole | 65°C | Cleaves stable amides | Friedel-Crafts re-alkylation (if no scavenger) |
| PMB Removal | DDQ / DCM / H2O | Reflux | Neutral conditions | Often fails for amides (low oxidation potential) |
| Salt Formation | RT | Indefinite stability of Boron | Glass etching (HF generation) - Use plastic |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw). |
| Homocoupling (Ar-Ar) | Catalyst oxidation | Increase ligand load or switch to |
| Purple/Black Oil (Deprotection) | Polymerization of PMB | Increase Anisole equivalents (up to 10 eq). |
| No Reaction (Deprotection) | Amide stability | Increase Temp to reflux; ensure anhydrous TFA if possible. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Specific section on PMB Amide cleavage).
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Organic Syntheses. (2012). Preparation of Potassium Organotrifluoroborates. Org.[4][6][10][11] Synth. 89, 128.
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability issues of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
Here is the technical support guide for (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid , structured as a dynamic troubleshooting center.
Subject: (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid Ticket Context: Stability, Purity Analysis, and Reaction Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the physicochemical behavior of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid . Users frequently misdiagnose "purity issues" due to the dynamic equilibrium between the boronic acid monomer and its cyclic trimer (boroxine). Furthermore, while the para-amide linkage stabilizes the Carbon-Boron (C-B) bond against oxidation compared to electron-rich analogs, it introduces specific vulnerabilities under basic Suzuki-Miyaura coupling conditions (protodeboronation).
Module 1: The "Purity" Illusion (NMR Troubleshooting)
User Complaint: "My 1H NMR shows broad peaks, fractional integration, or extra aromatic signals. Is the compound decomposing?"
Technical Diagnosis: Likely False Negative . Boronic acids exist in a reversible thermodynamic equilibrium with their dehydrated trimer (boroxine). This is not degradation; it is a physical state change driven by entropy and solvent water content.
The Mechanism: Boroxine Cycle
In dry organic solvents (e.g., CDCl₃, DMSO-d₆), the compound spontaneously dehydrates to form a six-membered boroxine ring. This releases 3 molecules of water.[1][2]
-
Monomer: (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
-
Trimer: Tris(aryl)boroxine
Because the interconversion rate is often intermediate on the NMR timescale, you observe broad signals or multiple sets of peaks (one for the monomer, one for the trimer).
Figure 1: The reversible dehydration equilibrium. In dry solvents, the equilibrium shifts right (Boroxine). Adding water shifts it left (Acid).
Validation Protocol: The "D₂O Shake"
To confirm purity without re-purifying:
-
Run the Standard NMR: Observe the "impure" spectrum in DMSO-d₆ or CDCl₃.
-
Add D₂O: Add 1–2 drops of D₂O directly to the NMR tube.
-
Shake & Retest: Shake vigorously for 30 seconds and re-run the scan immediately.
-
Result: The excess water forces the equilibrium entirely back to the monomer (Acid form). Peaks will sharpen, and the "impurity" signals will collapse into the main peaks.
-
Note: The labile B(OH)₂ protons will exchange with D₂O and disappear (or appear as HDO), but the aromatic region will clarify.
-
Module 2: Reaction Integrity (Preventing Protodeboronation)
User Complaint: "My Suzuki coupling yield is low (10-30%), and I see the de-borylated byproduct (N-(4-methoxybenzyl)benzamide)."
Technical Diagnosis: The reaction is suffering from Protodeboronation .[3] While the amide group is Electron Withdrawing (EWG) and generally stabilizes the C-B bond against oxidation, it can accelerate base-catalyzed deboronation under high-temperature forcing conditions.
Critical Control Points
The C-B bond cleavage is often catalyzed by the very bases required for the Suzuki cycle.
| Factor | Risk Level | Recommendation |
| Base Strength | High | Avoid strong bases (e.g., |
| Solvent System | Medium | Protic solvents (MeOH, EtOH) at high temps accelerate protonolysis. Use aprotic polar solvents (1,4-Dioxane, DMF) with minimal water. |
| Temperature | High | Protodeboronation is temperature-dependent. Keep reaction < 80°C. If the coupling is sluggish, switch to a more active catalyst (e.g., Pd-XPhos) rather than increasing heat. |
Workflow: Stabilizing the Coupling
If the standard Suzuki fails, convert the boronic acid to a Pinacol Ester in situ or beforehand. The steric bulk of the pinacol group protects the boron center from premature attack.
Figure 2: Kinetic competition between productive coupling (Pathway A) and destructive deboronation (Pathway B).
Module 3: Storage & Handling FAQs
Q: Can I store this compound on the shelf? A: No. While the amide group provides some stability, all aryl boronic acids are susceptible to slow atmospheric oxidation, converting the C-B bond to a C-O bond (phenol formation).
-
Storage: -20°C, under Argon/Nitrogen.
-
Container: Tightly sealed glass; avoid plastic containers for long-term storage as moisture permeability can induce boroxine cycles that harden the solid.
Q: Is the PMB (p-Methoxybenzyl) group stable? A: The PMB group is attached to an amide , not an amine or ether. This makes it significantly more stable.[4] It will not fall off under standard Suzuki conditions (mild base/heat). However, avoid strong acids (TFA, HCl > 1M) or oxidative deprotection reagents (CAN - Ceric Ammonium Nitrate) unless you intentionally want to remove the PMB group.
Q: How do I remove the boronic acid from my final product? A: Residual boronic acid is a common contaminant.
-
Oxidative Workup: If your product is stable to oxidation, treat the crude mixture with aqueous
/NaOH. This converts residual boronic acid to the phenol, which can be washed away with base. -
Sorbitol Wash: Wash the organic layer with an aqueous Sorbitol solution. Sorbitol forms a water-soluble complex with the boron, pulling it out of the organic phase.
References
-
Hall, D. G. (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
- Iwamura, T., et al. (2009). Equilibrium of Boronic Acid and Boroxine in Solution. Journal of Chemical Engineering Data. (General principles of boroxine thermodynamics).
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13112.
Sources
Module 1: The "Vanishing Reagent" (Protodeboronation)
Welcome to the Advanced Catalysis Support Center. I am Dr. Aris, your Senior Application Scientist.
The Suzuki-Miyaura coupling is a workhorse of modern medicinal chemistry, but its ubiquity often masks its mechanistic complexity. When this reaction fails, it rarely fails "quietly"—it produces specific byproducts that serve as molecular fingerprints for the underlying failure mode.
Below is a technical troubleshooting guide designed not just to fix your current reaction, but to help you build a robust, self-validating screening platform.
Symptom: Your aryl halide remains unreacted, but your boronic acid has been fully consumed. LCMS shows the mass of the boronic acid's parent arene (
The Mechanism: Protodeboronation is the hydrolytic cleavage of the C-B bond.[1] It is frequently base-catalyzed . In the presence of base and water, the boronic acid forms a boronate "ate" complex. While this complex is necessary for transmetallation, it is also highly susceptible to protonolysis, particularly if the transmetallation step is slow (e.g., sterically hindered substrates).
Troubleshooting Q&A:
-
Q: I'm using standard conditions (
/Dioxane/ ). Why is this happening now?-
A: Check your substrate electronics. Electron-poor heteroaryl boronic acids (e.g., 2-pyridineboronic acid, polyfluorophenyl boronic acid) are notoriously unstable. The electron-withdrawing groups stabilize the anionic intermediate formed during C-B bond cleavage, accelerating decomposition.
-
-
Q: How do I fix this without changing the coupling partner?
-
A: You must decouple the release of the active species from the reaction conditions.
-
Switch to MIDA Boronates: N-Methyliminodiacetic acid (MIDA) esters are stable to anhydrous base. They slowly hydrolyze to release the active boronic acid, keeping the standing concentration low and preventing decomposition from outcompeting transmetallation [1].
-
Anhydrous Conditions: Switch to anhydrous bases like
or in dry dioxane. This minimizes the concentration of available for protonolysis. -
Copper Additives: For 2-pyridyl systems, adding Cu(I) salts (CuTC) can facilitate a "pre-transmetallation" to a more stable organocopper species before transfer to Palladium.
-
-
Module 2: The "Dimer" (Homocoupling)
Symptom: You observe significant formation of
The Mechanism: Homocoupling is often an oxidative process driven by the presence of oxygen. Oxygen can oxidize Pd(0) to Pd(II) peroxo species, which consume two equivalents of boronic acid. Alternatively, "halide homocoupling" often indicates a disproportionation of the oxidative addition complex.
Troubleshooting Q&A:
-
Q: I degassed my solvent by sonication. Is that enough?
-
A: No. Sonication is insufficient for sensitive Pd-catalysis. You must use sparging (bubbling Argon for >15 mins) or freeze-pump-thaw cycles. Even trace
can turn a catalytic cycle into a homocoupling pump [2].
-
-
Q: I am strictly air-free, but still see boronic acid dimers. Why?
-
A: Check your stoichiometry. If the transmetallation is too fast relative to oxidative addition, you generate a bis-aryl Pd(II) species which reductively eliminates the homocoupler.
-
Fix: Add the boronic acid slowly (syringe pump) or reduce the base concentration to slow down the activation of the boron species.
-
-
Module 3: The "Reduction" (Hydrodehalogenation)
Symptom: The aryl halide is converted to the simple arene (
The Mechanism:
This occurs when the
-
Source 1:
-Hydride elimination from alcoholic solvents (e.g., Ethanol, Isopropanol) coordinated to Pd. -
Source 2: The base itself (if using amines).
-
Source 3: Trace metal impurities acting as radical initiators.
Troubleshooting Q&A:
-
Q: I'm using Ethanol/Water. Should I switch?
-
A: Yes. If you see hydrodehalogenation, switch to non-protic polar solvents like DMF, DMA, or Acetonitrile . These solvents cannot undergo
-hydride elimination to generate the Pd-H species responsible for reducing your halide [3].
-
-
Q: Can the boronic ester itself cause this?
-
A: Surprisingly, yes. Neopentyldiol esters can undergo fragmentation pathways that generate Pd-hydrides.[2] If persistent, switch to pinacol esters or simple boronic acids.
-
Module 4: Alkyl-Alkyl Coupling ( -Hydride Elimination)
Symptom: When coupling alkyl halides, you observe alkene formation (isomerization) instead of the coupled product.
The Mechanism:
Alkyl-Pd intermediates possess
Troubleshooting Q&A:
-
Q: What ligand fixes this?
-
A: You need to accelerate reductive elimination or block the
-H site.-
Bidentate Ligands: Use ligands with a large bite angle like dppf or Xantphos . These force the Pd center into a geometry that favors reductive elimination [4].
-
Bulky Monodentates: Ligands like
or CataCXium A create steric bulk that disfavors the geometry required for -hydride elimination.
-
-
-
Q: Does temperature matter?
-
A: Yes. Lower temperatures favor the cross-coupling over the elimination pathway. Try running at room temperature with highly active catalysts (e.g., Pd-PEPPSI-IPr).
-
Visualizing the Competitive Pathways
The following diagram illustrates the kinetic competition between the desired Suzuki cycle and the three primary failure modes described above.
Figure 1: Competitive kinetic pathways in Suzuki-Miyaura coupling. Red paths indicate irreversible side reactions.
Standardized Optimization Protocol
Do not guess. Use this 4-reaction screen to diagnose the failure mode efficiently.
| Variable | Condition A (Standard) | Condition B (Anhydrous) | Condition C (High Activity) | Condition D (Base Sensitive) |
| Catalyst | ||||
| Solvent | Dioxane / | Toluene (Anhydrous) | THF / | DMF (Anhydrous) |
| Base | ||||
| Temp | 80°C | 100°C | 60°C | 80°C |
| Target Issue | General Screening | Protodeboronation | Steric Bulk / Cl- | Base Sensitivity |
Interpretation:
-
If B works but A fails: Your issue is hydrolytic instability (Protodeboronation).
-
If C works but A fails: Your issue is oxidative addition (likely aryl chloride or steric hindrance).
-
If D works: Your substrate contains base-labile groups or requires "naked" fluoride activation.
Troubleshooting Decision Tree
Follow this logic flow to identify your specific problem.
Figure 2: Logic flow for diagnosing Suzuki-Miyaura failure modes based on LCMS data.
References
-
Knapp, D. M., et al. (2010). "MIDA Boronates: A General Platform for Small Molecule Synthesis." Journal of the American Chemical Society.[4][5]
-
Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[4][5]
-
Sheridan, K., et al. (2016). "Mechanism of Dehalogenation Side Reaction in Suzuki-Miyaura Coupling." The Journal of Organic Chemistry.
-
Netherton, M. R., & Fu, G. C. (2001).[3][4][5] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society.[4][5]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Prevention of Deboronation in Phenylboronic Acids
Diagnostic Module: Is Deboronation Your Problem?
Before altering reaction parameters, confirm that deboronation is the root cause of your yield loss. Many researchers confuse catalyst deactivation with substrate decomposition.
Symptom Analysis
-
Observation: The reaction mixture darkens (Pd black precipitation) early.
-
LCMS/GCMS Result: You observe a major peak corresponding to [M-B(OH)2 + H].
-
Example: Starting material is Ph-B(OH)₂ (MW 122); Major byproduct is Benzene (MW 78) or detected as solvent peak.
-
Note: In 2-pyridyl systems, the byproduct is pyridine.
-
-
Yield: Low conversion of the aryl halide; Boronic acid is fully consumed.
Diagnostic Logic Tree
Use this flow to validate the issue.
Figure 1: Diagnostic logic for identifying boron-related failure modes.
Mechanistic Insight: The "Why" determines the "How"
Understanding the specific mechanism of cleavage is critical because the solution for a 2-pyridyl boronic acid is the exact opposite of the solution for a polyfluorinated phenylboronic acid.
Scenario A: Base-Catalyzed Protodeboronation (General)
For most electron-deficient aryl boronic acids, the reaction is base-catalyzed.
-
Mechanism: The base (hydroxide or alkoxide) coordinates to the boron to form the boronate "ate" complex (
). -
The Trap: This "ate" complex is required for transmetallation (the good reaction), but it is also the species that undergoes hydrolytic C–B cleavage (the bad reaction).
-
Kinetic Conundrum: Increasing base strength accelerates transmetallation but exponentially increases deboronation rates.
Scenario B: The "2-Pyridyl Paradox" (Heterocycles)
2-Heterocyclic boronic acids (2-pyridyl, 2-thiazolyl) are notoriously unstable.
-
Mechanism: They do not require high pH to decompose. They undergo rapid protodeboronation at neutral pH .[1]
-
Cause: A zwitterionic intermediate forms where the pyridyl nitrogen protonates and hydrogen-bonds to the boronate oxygen, facilitating the leaving group ability of the boron moiety [1].
Figure 2: The unique decomposition pathway of 2-pyridyl boronic acids involving intramolecular H-bonding.
Technical Solutions & Protocols
Strategy 1: The "Slow Release" Protocol (MIDA Boronates)
Best For: Unstable 2-heterocycles (pyridines), vinyl boronates, and cyclopropyl boronates. Concept: Use N-methyliminodiacetic acid (MIDA) boronates.[2][3] These are air-stable and do not transmetallate directly. They must be hydrolyzed in situ to release the active boronic acid slowly. This keeps the standing concentration of free boronic acid low, statistically favoring the cross-coupling catalyst over the unimolecular decomposition pathway [2].
Standard MIDA Slow-Release Protocol:
| Component | Reagent | Equiv.[1][2][4][5][6][7][8][9][10] | Notes |
| Boron Source | Ar-B(MIDA) | 1.2 - 1.5 | Air stable solid. |
| Solvent | Dioxane : H₂O | 5 : 1 | Water is essential for hydrolysis. |
| Base | K₃PO₄ | 3.0 - 5.0 | Mild base allows slow hydrolysis. |
| Temp | 60°C - 80°C | - | Higher temp = faster release. |
Step-by-Step:
-
Dissolve Ar-B(MIDA), Aryl Halide, and Catalyst (e.g., Pd(OAc)₂/SPhos) in Dioxane.
-
Heat to 60°C.
-
Add the aqueous K₃PO₄ solution.
-
Validation: Monitor by TLC/LCMS. You should never see a large build-up of free boronic acid. If you do, lower the temperature or reduce water ratio.
Strategy 2: Anhydrous Conditions (The "No-Water" Approach)
Best For: Polyfluorinated phenylboronic acids and electron-deficient systems that are not 2-pyridyls. Concept: Since protodeboronation requires a proton source (usually water), removing water entirely halts the pathway. You must use boronic esters (Pinacol) or pre-formed "ate" complexes, as boronic acids release water during trimerization (boroxine formation).
Protocol:
-
Solvent: Anhydrous THF or Toluene (Karl Fischer < 50 ppm).
-
Base: Anhydrous Cs₂CO₃ or K₃PO₄ (dried under vacuum at 120°C for 4h).
-
Advanced Alternative: Potassium Trimethylsilanolate (TMSOK). This acts as an anhydrous hydroxide surrogate, activating the boron without supplying protons [3].
-
-
Boron Source: Use Ar-B(pin) (Pinacol ester).
Strategy 3: Copper Mediation (The "Transmetallation Boost")
Best For: 2-Pyridyl systems where MIDA synthesis is not feasible. Concept: Copper(I) salts undergo transmetallation with the boronate faster than Palladium. The resulting Organocopper species is more stable to protodeboronation and transmetallates to Pd efficiently.
Protocol Additive:
-
Add CuCl or Cu(OAc)₂ (0.5 - 1.0 equiv).
-
Use DMF or DMSO as solvent (stabilizes the Cu-intermediate).
Stability Data Comparison
Use this table to select the correct boron species for your synthesis.
| Boron Species | Stability (Benchtop) | Hydrolysis Rate | Best Use Case |
| Boronic Acid -B(OH)₂ | Low to Moderate | N/A (Active) | Standard, stable substrates. |
| Pinacol Ester -B(pin) | High | Slow | Anhydrous couplings; Electron-deficient aryls.[11] |
| MIDA Boronate | Very High | Tunable (Base/Temp) | Unstable Heterocycles (Pyridines) . |
| Trifluoroborate -BF₃K | High | Acid/Base dependent | Aqueous solubility required; Scale-up. |
Frequently Asked Questions (FAQ)
Q: I am using 2-pyridineboronic acid and getting 0% yield. Why? A: 2-Pyridineboronic acid decomposes in minutes in standard Suzuki conditions (aq. Na₂CO₃).
-
Immediate Fix: Switch to 2-pyridine MIDA boronate .
-
Alternative: If you must use the free acid, use a huge excess (3-4 equiv), add it in portions (syringe pump) over 2 hours, and use a highly active catalyst (e.g., Pd-XPhos) to outcompete the decomposition.
Q: Can I use ethanolamine to stabilize my boronic acid? A: Yes. Ethanolamine adducts are similar to MIDA boronates but often less stable to silica chromatography. They precipitate from non-polar solvents, allowing you to purify the boron reagent before the coupling step.
Q: Does the choice of Ligand affect deboronation? A: Indirectly, yes.
-
Fast Ligands (Buchwald type): Accelerate the cross-coupling cycle (Transmetallation/Reductive Elimination), giving the boronic acid less time to decompose.
-
Bulky Ligands: If the ligand is too bulky, it can slow down transmetallation, leaving the activated boronate "ate" complex exposed to solvent for longer, increasing deboronation [4].
References
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society.[2]
-
Knapp, D. M., et al. (2009).[3] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][3] Journal of the American Chemical Society.[2]
-
Knauber, T., et al. (2010). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. The Journal of Organic Chemistry.
-
Sherrill, W. M., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.[10][11] Journal of the American Chemical Society.[2]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation [organic-chemistry.org]
- 6. I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling | IDEALS [ideals.illinois.edu]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Impact of base on the efficiency of boronic acid reactions
Technical Support & Troubleshooting Guide
Current Status: Operational Topic: Impact of Base on Efficiency of Boronic Acid Reactions (Suzuki-Miyaura) Lead Scientist: Senior Application Specialist
The Diagnostic Matrix: Troubleshooting Base-Related Failures
Use this matrix to correlate observed experimental symptoms with base-dependent root causes.
| Symptom | Probable Base-Related Cause | Technical Explanation | Corrective Action |
| No Reaction (0% Conv.) | Base Insolubility | Inorganic bases ( | Add Water: Introduce 5-10% |
| Protodeboronation ( | Base Too Strong / High pH | High pH accelerates hydrolytic C-B bond cleavage, especially in electron-deficient or heteroaryl boronic acids (e.g., 2-pyridyl, polyfluoro-aryl). | Lower pH: Switch from Hydroxides/Alkoxides to Carbonates or Phosphates. Go Anhydrous: Water is the proton source. Use anhydrous |
| Homocoupling ( | Oxidative Environment | While primarily oxidant-driven, excess base can promote formation of peroxo-palladium species if | Degas Rigorously: Base alone isn't the culprit, but it exacerbates |
| Decomposition of Substrate | Nucleophilic Attack | Strong bases (Alkoxides, Hydroxides) attack sensitive electrophiles (esters, nitriles, nitro groups) on the coupling partner. | Non-Nucleophilic Activation: Switch to Fluoride activation ( |
| Stalled Reaction (<50% Yield) | Cation Effect / Aggregation | The counter-cation ( | The "Cesium Effect": Switch |
Technical Deep Dive: FAQs & Mechanistic Insights
Q1: Why does the reaction stop if I use anhydrous toluene with ?
A: The Suzuki-Miyaura reaction requires the formation of a four-coordinate boronate species (
-
The Fix: You must provide a medium for the base to interact with the boronic acid. This is usually water (Suzuki conditions) or a polar solvent (DMF/DMA). If you must use non-polar anhydrous conditions, you need a lipophilic base (e.g.,
) or a phase transfer catalyst (18-crown-6).
Q2: What is the "Cesium Effect" and when should I use it?
A: The "Cesium Effect" refers to the superior performance of
-
Mechanism: Cesium has a large ionic radius (1.67 Å) and low charge density. This results in weaker ion pairing with the carbonate anion compared to sodium or potassium. Consequently,
is more soluble in organic media, providing a higher effective concentration of base for boronic acid activation without requiring added water. -
Use Case: Sterically hindered substrates or water-sensitive reactions.[1]
Q3: My boronic acid is disappearing, but I'm getting the reduced product ( ) instead of the coupled product. Why?
A: You are experiencing Protodeboronation .[1][2][3] This is the most common failure mode for heteroaryl boronic acids (e.g., 2-pyridineboronic acid).
-
The Chemistry: In the presence of base and water, the boronate intermediate (
) is protonated by water, releasing the aryl group as and boric acid. -
The Solution:
-
Mask the Boron: Use MIDA boronates or Trifluoroborates (
). -
Anhydrous Fluoride System: Use
in dry solvent. Fluoride forms a fluoroborate species ( ) which is active for transmetallation but far less prone to protonolysis than the trihydroxyborate.
-
Q4: How does the base choice dictate the Transmetallation Pathway?
There are two competing pathways for the critical transmetallation step. Your choice of base determines which path is dominant.
Figure 1: The Dual Pathway Mechanism. Pathway A (Boronate) is standard for aqueous bases. Pathway B (Hydroxo) becomes relevant with bulky ligands or specific anhydrous conditions.
Validated Experimental Protocols
Protocol A: The "Workhorse" (Aqueous/Organic)
Best for: Standard aryl-aryl couplings, robust substrates.
-
Stoichiometry: 1.0 eq Aryl Halide, 1.2 eq Boronic Acid, 5 mol% Pd Catalyst.
-
Base Preparation: Prepare a 2M aqueous solution of
or . -
Solvent System: Toluene/Water (3:1) or Dioxane/Water (4:1).
-
Execution:
-
Combine organics and Pd catalyst in the reaction vial.
-
Add solvent and aqueous base.
-
CRITICAL: Sparge with Argon for 5 minutes after mixing phases to remove dissolved
(prevents homocoupling). -
Heat to 80-100°C.
-
-
Validation: If conversion is <10% after 1 hour, check pH of the aqueous layer. It should be >10. If not, base has been consumed by acid impurities.
Protocol B: The "Sensitive Substrate" (Anhydrous Fluoride)
Best for: Base-sensitive groups (esters, amides) or Protodeboronation-prone substrates.
-
Stoichiometry: 1.0 eq Aryl Halide, 1.5 eq Boronic Acid, 5 mol% Pd Catalyst.
-
Base: 3.0 eq Cesium Fluoride (CsF) .
-
Note: CsF is hygroscopic. Weigh quickly or use a glovebox.
-
-
Solvent: Anhydrous Dioxane or THF.
-
Execution:
-
Combine all solids (Halide, Boronic Acid, CsF, Catalyst) in a dry vial.
-
Seal and purge with Argon (3x vacuum/backfill).
-
Inject anhydrous solvent.
-
Heat to 80°C.
-
-
Why this works: Fluoride binds to the empty p-orbital of Boron, creating a tetravalent species (
) active for transmetallation, without creating a highly alkaline bulk solution that degrades esters.
Base Selection Data Sheet
| Base | pKa (conj.[4] acid) | Solubility (Organic) | Solubility (Water) | Best Application | Risk Factor |
| ~17 (alcohol) | High | N/A (Hydrolyzes) | Sterically hindered, electron-rich chlorides | High: Eliminates alkyl halides, hydrolyzes esters. | |
| 12.3 | Low | High | General purpose, slightly higher activity than carbonates | Med: Can cause precipitation of phosphate-Pd complexes. | |
| 10.3 | Moderate (DMF) | High | "Cesium Effect" - best for weak boronic acids in DMF | Low: Expensive, but reliable. | |
| 10.3 | Negligible | High | Standard aqueous/organic biphasic reactions | Low: Ineffective in pure organics. | |
| 10.7 | High | Moderate | Anhydrous conditions, often used with Pd(OAc)2 | Med: Can coordinate to Pd and poison catalyst. | |
| 3.2 (HF) | Low | High | Base-sensitive substrates , protodeboronation-prone aryls | Low: Requires dry conditions to prevent HF formation. |
Troubleshooting Logic Flow
Figure 2: Logic Flow for diagnosing base-related Suzuki coupling failures.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Amatore, C., & Jutand, A. (2000). Anionic Pd(0) Compounds as Intermediates in Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Denmark, S. E., & Smith, R. C. (2005). Mechanistic Aspects of the Suzuki Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(52), 8000-8044. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
Sources
Technical Support Center: Temperature Optimization for (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid Coupling
Executive Summary
This guide addresses the thermal parameters required to successfully couple (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid . This substrate presents a specific chemical duality:
-
Electronic Deactivation: The para-amide moiety is an Electron-Withdrawing Group (EWG), which decreases the nucleophilicity of the boronate species, often necessitating elevated temperatures for efficient transmetallation.
-
Thermal Sensitivity: While the PMB (p-methoxybenzyl) group is robust under basic conditions, the boronic acid moiety itself is susceptible to protodeboronation (C-B bond cleavage) at high temperatures, particularly in the presence of water and strong bases.
This document provides a self-validating optimization protocol to balance reaction kinetics against substrate degradation.
Module 1: The Thermodynamics of Coupling vs. Decomposition
To optimize temperature, one must understand the competing pathways. The reaction temperature (
Mechanistic Insight
-
The Activation Barrier (Coupling): Due to the electron-withdrawing nature of the amide at the para-position, the transmetallation step (transfer of the aryl group from Boron to Palladium) is slower than with electron-rich boronic acids. This creates a high activation energy barrier, requiring
for standard catalysts. -
The Decomposition Barrier (Deboronation): Protodeboronation is accelerated by high temperatures and high concentrations of base/water. If
is too high (>100°C), the rate of C-B bond hydrolysis exceeds the rate of transmetallation, leading to the formation of the deboronated byproduct (N-(4-methoxybenzyl)benzamide).
Visualizing the Pathway
Figure 1: Competing reaction pathways. The goal is to maximize the upper path (Transmetallation) while suppressing the lower path (Deboronation).
Module 2: Optimization Protocol
Do not blindly set the reaction to reflux. Use this stepwise Gradient Screen to determine the optimal temperature for your specific electrophile (aryl halide).
Prerequisites
-
Base: Potassium Carbonate (
) or Potassium Phosphate ( ). Avoid Hydroxides ( ) to prevent amide hydrolysis. -
Solvent: Dioxane/Water (4:1) or Toluene/Water (using SPhos/XPhos).
-
Catalyst: Pd(dppf)Cl
(robust) or Pd(OAc) + XPhos (high activity).
The Gradient Screen Protocol
| Step | Temperature Setting | Duration | Checkpoint Action |
| 1 | 60°C (Activation) | 2 Hours | Analyze Aliquot (LCMS): • If Product > 10%: Continue to completion.• If SM (Starting Material) intact: Proceed to Step 2. |
| 2 | 80°C (Standard) | 2 Hours | Analyze Aliquot: • This is the "Goldilocks" zone for amide-boronic acids.• If Product forms but SM remains: Hold here for 12h. |
| 3 | 100°C (Aggressive) | 1 Hour | Critical Warning: • Only use if Step 2 showed <5% conversion.• Monitor closely for deboronation (Mass = M-B(OH) |
Self-Validating Check
Before scaling up, perform the "Stability Test" :
-
Dissolve the boronic acid in the reaction solvent/base mixture (omit the electrophile and catalyst).
-
Heat to your target temperature (e.g., 80°C) for 1 hour.
-
Pass Criteria: >95% recovery of boronic acid by LCMS.
-
Fail Criteria: Significant formation of the deboronated arene. Remedy: Switch to anhydrous conditions (Dioxane, CsF base).
Module 3: Troubleshooting Guide
Use this symptom-based logic to diagnose temperature-related failures.
Decision Tree for Troubleshooting
Figure 2: Diagnostic logic for reaction optimization.
Symptom & Solution Table
| Symptom | Root Cause | Corrective Action |
| Reaction Stalled (SM remaining) | Temperature too low for EWG-deactivated boronic acid. | Increase temperature to 85°C . Switch to a more electron-rich ligand (e.g., PCy3 or SPhos ) to facilitate oxidative addition. |
| Deboronated Byproduct (Ar-H) | Temperature too high; Base too strong. | Decrease temperature to 60°C . Switch solvent to anhydrous DMF or Dioxane . Use CsF or Ag2O as the activator instead of aqueous carbonate. |
| Homocoupling (Ar-Ar) | Oxygen leak at high temperature. | Degas solvents thoroughly (sparge with Argon for 20 min). Homocoupling is often accelerated by heat in the presence of O2. |
| PMB Cleavage | Acidic impurities or extreme oxidative stress. | Ensure the reaction pH remains >8. Avoid using DDQ or CAN in any adjacent steps. PMB is stable at 100°C in basic Suzuki conditions. |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use microwave irradiation to speed up this coupling?
-
Answer: Yes, but proceed with caution. Microwave heating is rapid and can cause localized superheating.
-
Recommendation: Set the ceiling temperature to 100°C and use "Power Cycling" (active cooling) to prevent thermal runaway. Limit reaction time to 10–20 minutes.
-
Q2: Will the PMB group survive refluxing in Toluene/Water?
-
Answer: Yes. The PMB (p-methoxybenzyl) amide protecting group is highly stable to basic hydrolysis and thermal stress up to 110°C. It is generally only cleaved by strong acids (TFA) or oxidative electron transfer (DDQ/CAN).
Q3: My boronic acid has low solubility at 60°C. What should I do?
-
Answer: The amide moiety can induce stacking/aggregation.
-
Fix: Add a co-solvent. n-Butanol or DMF (10-20% v/v) helps break hydrogen bond networks and improves solubility without requiring excessive heat.
-
Q4: Is this boronic acid electron-rich or electron-poor?
-
Answer: It is electron-poor relative to a standard phenyl ring. The amide carbonyl attached to the phenyl ring withdraws electron density (
effect). This makes the boronic acid more stable to oxidation but slower to transmetallate, explaining why it often requires >60°C to react.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed mechanism on protodeboronation).
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Confirmation of PMB stability in basic conditions).
Validation & Comparative
A Comparative Guide to Purity Analysis of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
For researchers, medicinal chemists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is the bedrock of reproducible, safe, and effective therapeutic development. (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is a crucial building block in contemporary drug discovery, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures. Its purity directly impacts the yield, impurity profile, and overall viability of subsequent synthetic steps.
This guide provides an in-depth, experience-driven comparison of analytical techniques for determining the purity of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid. We will delve into the nuances of a robust High-Performance Liquid Chromatography (HPLC) method, contextualize its performance against powerful alternatives like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provide the detailed protocols necessary for immediate implementation in a quality control (QC) or research environment.
The Analytical Challenge: Understanding Boronic Acids
Aryl boronic acids are notoriously challenging analytes. Their propensity to undergo reversible dehydration to form cyclic anhydrides, known as boroxines, can lead to complex chromatograms with broad or multiple peaks for a single analyte. Furthermore, residual catalysts (e.g., palladium from a Miyaura borylation), unreacted starting materials, and various side-products can co-exist in the final product. An effective analytical method must be able to separate the main component from these potential impurities while preventing on-column degradation.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical QC for its robustness, versatility, and cost-effectiveness.[1][2] The method detailed below is designed to provide excellent resolution and peak shape for (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid by carefully controlling the mobile phase pH and composition.
Causality Behind Experimental Choices
-
Column Selection: A C18 stationary phase is the standard for reversed-phase chromatography, offering broad applicability. We select a modern, end-capped, high-purity silica-based C18 column (e.g., Waters XSelect HSS T3, Agilent ZORBAX Eclipse Plus C18). The end-capping minimizes peak tailing caused by interactions between free silanol groups on the silica surface and the polar boronic acid moiety.
-
Mobile Phase: The key to sharp, symmetrical peaks for boronic acids is to suppress the ionization of the B(OH)₂ group. This is achieved by acidifying the mobile phase. We use a formic acid modifier, which is effective at maintaining a low pH (~2.7) and is also volatile, making it compatible with mass spectrometry if desired.[1] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Detection: The molecule possesses strong chromophores (two aromatic rings and an amide bond), making UV detection highly suitable. A photodiode array (PDA) detector is used to monitor the peak at its absorbance maximum (λmax), estimated to be around 260 nm, and to simultaneously check for the spectral purity of the peak.
Experimental Workflow: HPLC Purity Determination
Caption: HPLC analysis workflow from sample preparation to purity calculation.
Detailed HPLC Protocol
| Parameter | Condition |
| Column | XSelect HSS T3, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA), Detection at 260 nm |
| Sample Preparation | 0.1 mg/mL in Acetonitrile/Water (50:50, v/v) |
| Run Time | 30 minutes |
Self-Validating System: Trustworthiness Through System Suitability
To ensure the trustworthiness of each analytical run, a system suitability test must be performed. This validates that the chromatographic system is performing adequately on that day. This protocol is grounded in the principles outlined in USP General Chapter <621> Chromatography and ICH Q2(R1) guidelines.[2][3][4][5][6][7][8]
| System Suitability Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. A value outside this range indicates undesirable interactions with the column. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections of the standard | Ensures the precision of the system for quantitative analysis. |
Comparative Analysis: HPLC vs. UPLC-MS and qNMR
While HPLC is a robust and reliable technique, it is not the only tool available. For higher throughput, enhanced sensitivity, or more definitive impurity identification, other methods may be more appropriate.
Caption: Decision logic for selecting an analytical technique based on project needs.
Performance Comparison Table
| Parameter | RP-HPLC | UPLC-MS | ¹H-qNMR |
| Primary Use | Routine QC, Purity/Assay | High-throughput screening, Impurity ID & profiling | Absolute purity determination, Primary standard characterization |
| Resolution | Good | Excellent | N/A (Spectral Resolution) |
| Analysis Speed | ~30 min/sample | < 5 min/sample[9][10] | ~15 min/sample[11][12] |
| Sensitivity (LOD) | ~0.01-0.05% (UV) | < 0.01% (MS) | ~0.1% (Analyte dependent)[13] |
| Impurity Identification | By retention time only | Definitive (by mass-to-charge ratio) | Definitive (by chemical structure) |
| Quantitation Principle | External Standard (Relative) | External Standard (Relative) | Internal Standard (Absolute/Primary Method)[11] |
| Solvent Consumption | High | Low[2][9] | Very Low[11] |
| Instrument Cost | |||
| Cost per Sample | Low[11] | Medium | Medium-High[11] |
Alternative Method 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC leverages columns packed with sub-2 µm particles, which provides a dramatic increase in resolution, speed, and sensitivity compared to traditional HPLC.[1][2] Coupling UPLC with a mass spectrometer provides an orthogonal detection technique, yielding molecular weight information that is invaluable for the definitive identification of unknown impurities.
Rationale for UPLC-MS
This technique is ideal during process development or for troubleshooting out-of-spec batches. When a new peak appears in the HPLC chromatogram, UPLC-MS can typically identify it in a single run, whereas with HPLC-UV, the impurity would need to be isolated for structural elucidation by other means. A UPLC method can often be directly translated from a well-developed HPLC method by scaling the gradient and flow rate according to the column dimensions.
Detailed UPLC-MS Protocol
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| MS Detector | ESI+ Full Scan (m/z 100-1000) |
| Sample Preparation | 0.05 mg/mL in Acetonitrile/Water (50:50, v/v) |
Alternative Method 2: Quantitative NMR (qNMR)
¹H-qNMR is a primary analytical method recognized by regulatory agencies that can determine the purity of a substance without the need for a reference standard of the same compound.[11] It relies on the principle that the integrated signal area of a proton is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Rationale for qNMR
qNMR is exceptionally powerful for characterizing reference standards or for resolving disputes when chromatographic methods give ambiguous results. It provides a direct measure of mass purity and can simultaneously identify and quantify multiple components in a single spectrum, provided they have unique, well-resolved proton signals.
Detailed ¹H-qNMR Protocol
-
Internal Standard Preparation: Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into a volumetric flask and dilute with a known volume of deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration. The standard should have simple, sharp peaks that do not overlap with analyte signals.
-
Sample Preparation: Accurately weigh ~15 mg of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid into a vial.
-
Analysis: Add a precise volume (e.g., 0.6 mL) of the internal standard stock solution to the sample vial. Vortex until fully dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all protons (e.g., a long relaxation delay, D1, of 30 seconds).
-
Purity Calculation:
-
Identify a well-resolved, unique proton signal for the analyte (e.g., the methoxy protons at ~3.8 ppm) and a signal for the internal standard.
-
Integrate both signals accurately.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
Conclusion
The choice of analytical methodology for assessing the purity of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is contingent on the specific requirements of the task at hand.
-
For routine quality control in a manufacturing environment, the developed RP-HPLC method offers the ideal balance of robustness, performance, and cost-effectiveness. Its reliability is ensured through stringent system suitability criteria.
-
During process development, for impurity structure elucidation, or in high-throughput environments, UPLC-MS is the superior choice, providing faster analysis times and invaluable structural information from mass data.[3][10]
-
For the definitive characterization of a reference standard or for obtaining an absolute purity value without a specific analyte standard, ¹H-qNMR is the unmatched primary method.[11]
By understanding the capabilities and limitations of each technique, researchers and drug development professionals can select the most appropriate tool to ensure the quality and integrity of this critical synthetic intermediate, thereby safeguarding the success of their downstream research and development efforts.
References
-
He, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Available at: [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (2021). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org. Available at: [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]
- Google Patents. (2014). A kind of preparation method of 4 amino phenyl boronic acid derivative.
-
PubMed. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available at: [Link]
-
Journal of Advances in Pharmacy and Healthcare Research. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Available at: [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link]
-
Excedr. (2025). Chromatography System Costs: Factors & Pricing Breakdown. Available at: [Link]
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A Comparative Guide to the NMR Structural Confirmation of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
In the landscape of modern drug discovery and materials science, the unambiguous structural verification of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers working with complex molecules such as (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, offers a comparative framework against potential synthetic precursors and impurities, and details a robust protocol for acquiring high-quality spectral data.
The Imperative of Structural Integrity
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid incorporates several key functionalities: a boronic acid moiety, a central phenyl ring, an amide linkage, and a methoxybenzyl group. The precise arrangement of these components is critical to its function. An isomeric impurity or the persistence of starting materials could drastically alter the compound's reactivity and biological activity. Therefore, a definitive and comprehensive characterization is not merely procedural but essential for the integrity of subsequent research. NMR spectroscopy provides this definitive fingerprint by mapping the chemical environment of each proton and carbon atom within the molecule.
Predicted NMR Profile of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra, the choice of solvent is critical.[1] A solvent like DMSO-d₆ is ideal as it disrupts these oligomeric structures, yielding sharp, well-resolved spectra. The following analysis is based on spectra hypothetically acquired in DMSO-d₆.
¹H NMR Spectroscopy: A Proton-by-Proton Roadmap
The ¹H NMR spectrum provides a quantitative and qualitative map of all hydrogen atoms in the molecule. Each signal's chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) offers a piece of the structural puzzle.
Table 1: Predicted ¹H NMR Spectral Data for (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid in DMSO-d₆
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~9.10 | Triplet | 1H | NH | Amide protons are deshielded and often appear as a broad singlet or a triplet if coupled to an adjacent methylene group. |
| b | ~8.05 | Singlet (broad) | 2H | B(OH )₂ | The acidic protons of the boronic acid are exchangeable and typically appear as a broad singlet. This signal may be lost upon D₂O exchange. |
| c | ~7.95 | Doublet | 2H | Ar-H (ortho to C=O) | These protons are deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing boronic acid group. |
| d | ~7.85 | Doublet | 2H | Ar-H (ortho to B(OH)₂) | Protons ortho to the boronic acid group are deshielded. |
| e | ~7.25 | Doublet | 2H | Ar-H (ortho to NH) | These protons are on the methoxybenzyl ring, adjacent to the amide nitrogen. |
| f | ~6.90 | Doublet | 2H | Ar-H (ortho to OCH₃) | Protons ortho to the electron-donating methoxy group are shielded and appear upfield. |
| g | ~4.45 | Doublet | 2H | CH ₂ | The methylene protons are adjacent to the amide nitrogen, resulting in a downfield shift. They are coupled to the NH proton, appearing as a doublet. |
| h | ~3.75 | Singlet | 3H | OCH ₃ | The methoxy protons are shielded and appear as a characteristic sharp singlet. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. While quaternary carbons (those without attached protons) often show weaker signals, their presence is confirmatory.[2]
Table 2: Predicted ¹³C NMR Spectral Data for (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.5 | C =O | The amide carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for amides.[2][3] |
| ~142.0 | Ar-C (para to C=O) | The carbon atom attached to the boronic acid group is a quaternary carbon and is influenced by the boron atom. Its signal can sometimes be broad. |
| ~135.0 | Ar-C (ortho to B(OH)₂) | Aromatic carbons directly bonded to the boronic acid group. |
| ~131.5 | Ar-C (ipso to NH) | The ipso-carbon of the methoxybenzyl ring attached to the amide nitrogen. |
| ~129.0 | Ar-C (ortho to NH) | Aromatic carbons on the methoxybenzyl ring. |
| ~128.0 | Ar-C (ortho to C=O) | Aromatic carbons adjacent to the carbonyl group. |
| ~114.0 | Ar-C (ortho to OCH₃) | The electron-donating effect of the methoxy group shields these carbons, shifting them upfield.[4] |
| ~55.5 | OC H₃ | The methoxy carbon appears in the typical upfield region for sp³ carbons bonded to an oxygen atom. |
| ~42.5 | C H₂ | The methylene carbon of the benzyl group. |
Comparative Analysis: Distinguishing Product from Precursors
A key aspect of structural confirmation is ensuring the absence of starting materials. The synthesis of the target molecule likely involves the coupling of 4-carboxyphenylboronic acid (or a derivative like 4-formylphenylboronic acid followed by oxidation) and 4-methoxybenzylamine.
-
Comparison with 4-Formylphenylboronic Acid : The presence of an aldehyde proton signal around 10 ppm in the ¹H NMR spectrum would indicate unreacted starting material.[5][6] Similarly, an aldehyde carbon signal around 192 ppm in the ¹³C NMR spectrum would be a clear indicator of this impurity.[5]
-
Comparison with 4-Methoxybenzylamine : The presence of a primary amine proton signal (typically a broad singlet around 1.5-2.5 ppm) and the absence of the amide proton signal would suggest the presence of this starting material.[7][8] The benzylic CH₂ signal in 4-methoxybenzylamine would also appear at a slightly different chemical shift.
The Power of 2D NMR
For unambiguous assignment, especially in complex regions of the spectrum, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon signals, confirming the assignments made in Tables 1 and 2.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation between the NH proton and the carbonyl carbon, definitively linking the two fragments of the molecule.
Experimental Workflow for NMR Analysis
The following workflow ensures the acquisition of high-quality, reproducible NMR data for structural confirmation.
Caption: Workflow for NMR-based structural confirmation.
Conclusion
The structural confirmation of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid by NMR spectroscopy is a meticulous process that relies on a detailed understanding of how the molecule's electronic and steric features influence its spectral properties. By comparing experimentally acquired data to a well-reasoned predicted spectrum and being vigilant for the characteristic signals of potential impurities, researchers can achieve an unambiguous and confident structural assignment. This rigorous approach is fundamental to ensuring the quality and reliability of scientific research in drug development and beyond.
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A Senior Application Scientist's Guide to Boronic Acids in Suzuki Coupling: A Comparative Study
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. At the heart of this powerful reaction lies the boronic acid, a versatile and generally environmentally benign coupling partner. However, the diverse landscape of available boronic acids presents a critical question: which one is the optimal choice for a specific synthetic challenge?
This guide provides an in-depth comparative analysis of different classes of boronic acids used in Suzuki coupling. Moving beyond a simple recitation of facts, we will delve into the mechanistic nuances, practical considerations, and experimental data that inform the rational selection of a boronic acid for your next breakthrough synthesis.
The Central Role of Boronic Acid in the Suzuki Coupling Catalytic Cycle
The Suzuki coupling is a palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid) with an organohalide or triflate. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid plays its crucial role in the transmetalation step.
The catalytic cycle begins with the oxidative addition of the organohalide to a Pd(0) species, forming a Pd(II) complex. For transmetalation to occur, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium center, displacing the halide or triflate. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired cross-coupled product and regenerate the Pd(0) catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction, highlighting the activation of the boronic acid by a base prior to the crucial transmetalation step.
A Comparative Analysis of Boronic Acid Classes
The choice of boronic acid is dictated by the nature of the organic group (R²) to be coupled. This choice significantly impacts the reaction's success, influencing reactivity, stability, and susceptibility to side reactions.
Arylboronic Acids: The Workhorses of Suzuki Coupling
Arylboronic acids are the most commonly used class of boronic acids in Suzuki coupling, enabling the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and materials science.
Reactivity and Electronic Effects: The electronic properties of the arylboronic acid and the aryl halide coupling partner play a crucial role in the reaction's efficiency. Generally, electron-donating groups on the arylboronic acid increase its nucleophilicity, accelerating the transmetalation step.[1] Conversely, electron-withdrawing groups on the aryl halide facilitate the initial oxidative addition of the palladium catalyst.[1]
However, recent studies have shown that electron-poor arylboronic acids can also be highly effective coupling partners, particularly with nickel-based catalyst systems.[2] This counterintuitive finding suggests that the interaction between the boronic acid and the metal center prior to transmetalation can be more favorable for electron-poor variants under specific conditions.[2]
Stability and Common Issues: A primary challenge with arylboronic acids is their propensity to undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of an arene byproduct.[3][4] This is particularly problematic for electron-rich and some heteroarylboronic acids.[3] Another common side reaction is homocoupling of the boronic acid.
Practical Considerations:
-
Storage: Many arylboronic acids are stable solids, but some can be sensitive to air and moisture, leading to decomposition or the formation of boroxines (cyclic anhydrides).[5]
-
Purity: The purity of the boronic acid is critical, as impurities can inhibit the catalyst and lead to lower yields.
| Boronic Acid Type | Coupling Partner | Typical Catalyst/Ligand | Key Considerations |
| Electron-rich Arylboronic Acid | Electron-poor Aryl Halide | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Prone to protodeboronation. |
| Electron-poor Arylboronic Acid | Electron-rich Aryl Halide | Pd(dba)₂/XPhos, Ni(COD)₂/PCy₃ | Oxidative addition to the aryl halide can be the rate-limiting step. |
| Sterically Hindered Arylboronic Acid | Various Aryl Halides | Bulky phosphine ligands (e.g., XPhos, RuPhos) | Steric hindrance can slow down the reaction; requires more active catalyst systems. |
Heteroarylboronic Acids: Expanding the Chemical Space
The introduction of heteroaromatic moieties is crucial in drug discovery. Heteroarylboronic acids allow for the synthesis of a vast array of medicinally relevant compounds.
Reactivity and Challenges: The reactivity of heteroarylboronic acids is highly dependent on the nature and position of the heteroatom(s). Electron-rich heteroaryls (e.g., furans, pyrroles) are often more susceptible to protodeboronation.[3] Furthermore, the heteroatom can coordinate to the palladium catalyst, potentially inhibiting its activity.[6]
For polyhalogenated heteroaromatics, site-selectivity becomes a critical issue. The position of the Suzuki coupling is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the ring.[7]
Stability and Handling: Many heteroarylboronic acids are notoriously unstable and can be challenging to synthesize and store. To overcome this, more stable derivatives such as MIDA (N-methyliminodiacetic acid) boronates or potassium trifluoroborate salts are often employed.[5][8]
Vinylboronic Acids: Access to Alkenes and Dienes
Vinylboronic acids are valuable reagents for the stereospecific synthesis of substituted alkenes, styrenes, and conjugated dienes.
Reactivity and Stereochemistry: A significant advantage of using vinylboronic acids is that the Suzuki coupling generally proceeds with retention of the double bond geometry.[9] The reactivity of vinylboronic acids is also influenced by electronic effects. Electron-rich vinylboronic acids tend to be more reactive.[10]
Challenges: Similar to other boronic acids, vinylboronic acids can undergo protodeboronation.[3] The choice of catalyst and ligand is critical to achieve high yields and selectivity, especially for more challenging substrates like electron-poor vinylboronic acids or sterically hindered partners.[10]
Alkylboronic Acids: The Final Frontier
The coupling of sp³-hybridized carbon centers using alkylboronic acids has historically been a significant challenge in Suzuki coupling.
Reactivity and Side Reactions: The primary obstacle with alkylboronic acids is their relative instability and the propensity for the alkyl-palladium intermediate to undergo β-hydride elimination, leading to the formation of an alkene byproduct.[11] These reactions often require specialized ligands and milder reaction conditions to suppress this unwanted pathway.[11]
Stable Alternatives: Due to the instability of many simple alkylboronic acids, more robust alternatives are frequently used.[12] These include:
-
Alkyltrifluoroborates: These crystalline salts are more stable than the corresponding boronic acids and release the boronic acid in situ under the reaction conditions.
-
MIDA boronates: These derivatives offer enhanced stability and are particularly useful for iterative cross-coupling strategies.[8]
Experimental Protocol: A Representative Suzuki Coupling of an Arylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid. The specific conditions may require optimization depending on the substrates.
Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.
Materials:
-
4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.
-
Causality: The inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and the boronic acid. XPhos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination. K₃PO₄ is the base required to activate the boronic acid.
-
-
Solvent Addition: Add toluene and water to the flask.
-
Causality: Toluene is a common solvent for Suzuki couplings. The addition of a small amount of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
-
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Causality: Thorough degassing is essential to remove any residual oxygen that could deactivate the catalyst.
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 2: A streamlined workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Conclusion and Future Outlook
The selection of the appropriate boronic acid is a critical parameter for the success of a Suzuki-Miyaura cross-coupling reaction. While arylboronic acids remain the most widely used, ongoing research continues to expand the scope and utility of heteroaryl, vinyl, and especially challenging alkylboronic acids. The development of more stable boronic acid surrogates, such as trifluoroborates and MIDA boronates, has been instrumental in overcoming the inherent instability of certain classes of these reagents.
As a senior application scientist, my recommendation is to approach the choice of boronic acid with a thorough understanding of its intrinsic properties and the specific demands of your synthetic target. By considering the electronic and steric factors, potential side reactions, and the ever-expanding toolkit of catalysts and ligands, researchers can harness the full power of the Suzuki coupling to accelerate their research and development endeavors.
References
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Chen, J., et al. (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC. [Link]
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Couty, F., et al. (2019). Aryl and Heteroaryl Nosylates as Stable and Cheap Partners for Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
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Wolfe, J. P., & Ahman, J. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. ResearchGate. [Link]
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ResearchGate. (2015). Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
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Royal Society of Chemistry. (2018). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
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Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
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ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Hall, D. G. (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
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ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
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Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
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American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link]
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Rychnovsky, S. D., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
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A Comparative Guide to Arylboronic Acids in Suzuki-Miyaura Coupling: Benchmarking (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] The choice of the arylboronic acid reagent is critical to the success of this transformation, influencing reaction kinetics, yields, and overall efficiency. This guide provides an in-depth comparison of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid against a selection of other commercially available arylboronic acids, offering insights for researchers, scientists, and drug development professionals to inform their synthetic strategies.
Introduction to Arylboronic Acids and the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[2] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of the boron-containing byproducts have cemented its status as a go-to method in academic and industrial laboratories.[3]
The general catalytic cycle, depicted below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4] The electronic and steric properties of the substituents on the arylboronic acid can significantly impact the transmetalation step, which is often rate-determining.[5]
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle
Profiling (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is a bespoke arylboronic acid featuring a complex substituent at the para position. This substituent, a 4-methoxybenzylcarbamoyl group, imparts unique electronic characteristics. The amide linkage itself is an electron-withdrawing group, which can decrease the nucleophilicity of the arylboronic acid and potentially slow down the transmetalation step. However, the presence of the electron-donating 4-methoxybenzyl group attached to the amide nitrogen may partially mitigate this effect through resonance. Understanding this electronic interplay is key to predicting its performance.
| Property | (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid |
| CAS Number | 874459-91-3 |
| Molecular Formula | C15H16BNO4 |
| Molecular Weight | 285.10 g/mol |
| Appearance | White to off-white solid |
| Key Structural Features | para-substituted amide, methoxybenzyl group |
Comparative Analysis with Other Arylboronic Acids
To provide a comprehensive comparison, we will evaluate the performance of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid against three other para-substituted arylboronic acids with varying electronic properties:
-
4-Methoxyphenylboronic acid: Contains a strongly electron-donating methoxy group.
-
4-Formylphenylboronic acid: Contains a moderately electron-withdrawing formyl group.
-
4-Methoxycarbonylphenylboronic acid: Contains an electron-withdrawing methoxycarbonyl group.
Caption: Figure 2: Structures of Compared Arylboronic Acids
Electronic Effects and Reactivity
The electronic nature of the substituent on the arylboronic acid plays a crucial role in the Suzuki-Miyaura reaction. Generally, electron-donating groups (EDGs) enhance the rate of transmetalation by increasing the electron density on the carbon atom attached to the boron, making it more nucleophilic. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, slowing down the transmetalation step.
Based on this principle, we can predict the following reactivity trend:
4-Methoxyphenylboronic acid (strong EDG) > (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid (weakly EWG/neutral) > 4-Methoxycarbonylphenylboronic acid (EWG) > 4-Formylphenylboronic acid (stronger EWG)
While the amide in our target molecule is electron-withdrawing, the presence of the electron-donating methoxybenzyl group is expected to modulate its effect, placing it in the middle of the reactivity spectrum.
Experimental Data Comparison
The following table summarizes representative Suzuki-Miyaura coupling yields for the comparator arylboronic acids, compiled from various literature sources. It is important to note that direct comparison is challenging due to variations in reaction conditions.
| Arylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)2 | K2CO3 | Water | 100 | 1 | 92 | [6] |
| 4-Formylphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh3)4 | K2CO3 | Toluene/Water | 80 | 12 | 85 | [7] |
| 4-Methoxycarbonylphenylboronic acid | 4-Iodoanisole | Pd(PPh3)4 | K2CO3 | DME/Water | 85 | 16 | 95 | [8] |
Experimental Protocol for a Comparative Suzuki-Miyaura Coupling
To enable a direct and objective comparison, the following standardized protocol is recommended. This protocol is designed to be robust and applicable to a range of arylboronic acids.
Objective: To compare the reaction yield of different arylboronic acids in a Suzuki-Miyaura coupling with a common aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Arylboronic acids:
-
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
-
4-Methoxyphenylboronic acid
-
4-Formylphenylboronic acid
-
4-Methoxycarbonylphenylboronic acid
-
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol, 1.0 equiv), the respective arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in 2 mL of 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by 8 mL of 1,4-dioxane and 2 mL of deionized water.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for the designated reaction time (e.g., monitor by TLC or run for a fixed time like 12 hours for comparison).
-
Upon completion, cool the reaction to room temperature and quench with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Determine the isolated yield and characterize the product by NMR and mass spectrometry.
Caption: Figure 3: Experimental Workflow for Comparative Suzuki-Miyaura Coupling
Discussion and Conclusion
The performance of an arylboronic acid in a Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. While electron-donating groups generally accelerate the reaction, the specific architecture of the substituent is critical.
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid presents an interesting case. The electron-withdrawing nature of the amide group is expected to decrease its reactivity compared to arylboronic acids with strongly electron-donating substituents like 4-methoxyphenylboronic acid. However, the presence of the 4-methoxybenzyl moiety may lead to a more favorable performance than arylboronic acids with simple, strongly deactivating groups like a formyl or nitro group.
For researchers in drug discovery and development, the choice of arylboronic acid often involves a trade-off between reactivity and the introduction of desired functional handles for further elaboration. While (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid may not be the most reactive partner for Suzuki-Miyaura couplings, the functionality it introduces could be highly valuable for subsequent synthetic transformations or for its role in modulating the pharmacological properties of the final molecule.
This guide provides a framework for the rational selection of arylboronic acids. By understanding the underlying principles of substituent effects and employing standardized experimental protocols, researchers can optimize their synthetic routes and accelerate the discovery of novel chemical entities.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Chemist's Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Georganics. (n.d.). 4-Methoxyphenylboronic acid. Retrieved February 7, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. In [Journal Name]. Retrieved February 7, 2026, from [Link]
-
Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Retrieved February 7, 2026, from [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7681. [Link]
-
Worldwide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved February 7, 2026, from [Link]
-
Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(18), 3896-3911. [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
-
PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 10(15), 8450-8456. [Link]
-
National Institutes of Health. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem. Retrieved February 7, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Synthetic Strategies for N-Substituted Boronic Acids: A Validation Guide
Part 1: The "Drug Hunter's Paradox"
N-substituted boronic acids—specifically
This guide moves beyond standard textbook preparations to validate robust synthetic strategies. We do not just "make" the molecule; we engineer a system that prevents the thermodynamic sinkhole of protodeboronation.
The Core Failure Mode: Zwitterionic Protodeboronation
Before validating a synthesis, you must understand the enemy. In N-substituted systems, the nitrogen lone pair coordinates to the empty p-orbital of boron.
-
The Trap: This forms a tetrahedral zwitterion.
-
The Consequence: In
-aminoboronic acids, this promotes a 1,2-migration or C-protonation leading to C-B bond cleavage.[1] In 2-heterocyclic systems (like 2-pyridyl), the zwitterion is the specific species that undergoes rapid protodeboronation at neutral pH.[2]
Part 2: Strategic Comparison of Protecting Groups
To synthesize these targets reliably, you must arrest the boron in a protected state until the moment of use. Below is an objective comparison of the three dominant strategies.
Table 1: Comparative Performance Matrix
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate | Potassium Trifluoroborate (BF3K) |
| Stability (Air/Moisture) | Low (Hygroscopic, dehydrates to boroxines) | High (Standard) | Excellent (Silica stable, indefinite shelf life) | Excellent (Crystalline, air stable) |
| N-Coordination Control | Poor (Rapid protodeboronation) | Moderate (Bulky, but still Lewis acidic) | Superior (B is sp3 hybridized; N-coordination blocked) | Superior (B is sp3 hybridized; saturated) |
| Purification | Crystallization (Difficult/Guesswork) | Silica (Streaks/Tails severely) | Silica Compatible (Elutes cleanly) | Crystallization only (Insoluble in organic solvents) |
| Atom Economy | High | Moderate | Low (High MW protecting group) | High |
| Coupling Rate | Fast | Moderate | Slow (Requires hydrolysis step) | Slow (Requires hydrolysis) |
Expert Insight: Why MIDA Wins for N-Substituted Systems
While BF3K salts are excellent for storage, their insolubility in organic solvents makes intermediate purification (e.g., after a lithiation step) difficult. Bpin esters often suffer from "stickiness" on silica due to the Lewis acidic boron interacting with silanols.
MIDA (N-methyliminodiacetic acid) boronates are the gold standard here. The MIDA ligand locks the boron into a rigid sp3 hybridization, physically preventing the internal nitrogen of your substrate from coordinating and triggering decomposition. This allows you to run column chromatography on "unstable" boronic acids as if they were standard organic molecules.
Part 3: Validation Logic & Self-Validating Systems
You cannot rely on a single analytical method. Boronic acids are shapeshifters. Use this multi-modal validation logic.
B NMR Spectroscopy (The Truth-Teller)
This is your primary validation tool. The chemical shift tells you the hybridization state and coordination environment.
-
Standard Boronic Acid/Ester (sp2):
25 – 35 ppm (Broad peak). -
Boroxine (Anhydride):
~33 ppm (Often co-exists with the acid). -
Protected/Coordinated Species (sp3):
0 – 15 ppm (Sharp peak).-
MIDA: ~10–15 ppm.
-
BF3K: ~2–5 ppm (often shows coupling to F).
-
Zwitterionic contaminant: If you see an upfield shift in a "free" acid sample, your nitrogen is coordinating, and decomposition is imminent.
-
Mass Spectrometry (The Deceiver)
Warning: Do not expect to see the molecular ion
-
Common Artifacts: You will likely see
(boroxine formation in the source) or dimer/trimer clusters. -
Alcohol Adducts: If you run LCMS in MeOH, you will see methyl boronate adducts. This is not an impurity; it is an artifact of the solvent.
Part 4: Visualization of Logic & Workflow
Diagram 1: The Stability & Validation Decision Tree
This diagram illustrates the mechanistic pathway of instability and the decision logic for validation.
Caption: Decision tree correlating instability risks with 11B NMR validation signatures.
Part 5: "Gold Standard" Experimental Protocol
Synthesis of a MIDA-Protected -Aminoboronic Acid
This protocol avoids the pitfalls of direct isolation by trapping the boronic acid immediately as the MIDA boronate.
Objective: Convert an unstable
Reagents:
-
Crude
-amino Bpin ester (1.0 equiv) -
MIDA (N-methyliminodiacetic acid) (1.5 – 2.0 equiv)
-
Solvent: DMSO (anhydrous) or Toluene/DMSO (10:1)
-
Temperature: 90°C – 110°C
Step-by-Step Workflow:
-
Displacement (Transesterification):
-
Workup (The Critical Wash):
-
Purification (The MIDA Advantage):
-
Load the crude solid onto a silica gel column.
-
Elute with EtOAc/Acetone or DCM/MeOH.
-
Observation: Unlike Bpin esters, the MIDA boronate will move as a tight, defined band.
-
-
Validation (The Check):
- H NMR: Look for the characteristic MIDA doublets (AB system) around 4.0 ppm.
- B NMR: Confirm a sharp singlet at ~10–12 ppm.
-
Absence of Pinacol: Ensure no peaks at 1.2 ppm (pinacol methyls).
Diagram 2: Experimental Workflow Visualization
Caption: Step-by-step workflow for stabilizing N-substituted boronic acids via MIDA protection.
References
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. Link
-
-
MIDA Boronate Synthesis & Utility
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. Link
-
-
Alpha-Aminoboronic Acid Reviews
- Nieto, S., et al. (2016). "Current trends in the use of 11B NMR spectroscopy for the characterization of organoboron compounds." Coordination Chemistry Reviews.
-
2-Pyridine Boronic Acid Instability
-
Dick, G. R., et al. (2016). "General Method for the Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates." Angewandte Chemie International Edition. Link
-
Sources
- 1. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
Reactivity comparison between carbamoyl and carbonyl boronic acids
An In-Depth Guide to the Comparative Reactivity of Carbamoyl and Carbonyl Boronic Acids for Researchers and Drug Development Professionals
Introduction: A Tale of Two Boronic Acids
In the expansive landscape of organic synthesis and medicinal chemistry, boronic acids have carved out an indispensable role, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their versatility, however, extends far beyond this, with applications in sensors, protein inhibitors, and materials science. Within this important class of compounds, subtle structural modifications can lead to profound differences in reactivity and stability. This guide focuses on two such variants: carbamoyl boronic acids and carbonyl boronic acids.
While both feature a boronic acid moiety, the adjacent functional group—a carbamoyl group (-CONH₂) versus a carbonyl group (e.g., a ketone, -COR)—imparts distinct electronic and steric characteristics. These differences are not merely academic; they have significant implications for reaction efficiency, substrate scope, and the design of novel chemical entities. This guide provides a detailed, evidence-based comparison of their reactivity, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic and drug discovery endeavors.
Structural and Electronic Profiles: The Root of Reactivity Differences
The reactivity of a boronic acid is intrinsically linked to the electrophilicity of the boron atom and the stability of its various intermediate forms. The nature of the substituent directly attached to the boron-bearing carbon atom plays a pivotal role in modulating these properties.
-
Carbamoyl Boronic Acids: The defining feature of a carbamoyl boronic acid is the nitrogen atom of the amide group adjacent to the boronic acid. The lone pair of electrons on the nitrogen atom can be delocalized into the system, exerting a significant electron-donating effect. This donation reduces the Lewis acidity of the boron atom, which can impact the rate-determining transmetalation step in cross-coupling reactions.
-
Carbonyl Boronic Acids (α-Ketoboronic Acids): In contrast, the carbonyl group is strongly electron-withdrawing. This effect increases the electrophilicity of the boron atom, making it more susceptible to nucleophilic attack. This enhanced Lewis acidity can facilitate the formation of the boronate complex, a key intermediate in many reactions.
This fundamental electronic dichotomy is the primary driver for the observed differences in their chemical behavior.
Caption: Electronic effects of adjacent functional groups on boronic acids.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds and serves as an excellent platform for comparing the reactivity of different boronic acids. Generally, the reactivity of boronic acids in this reaction is influenced by the ease of transmetalation, which is often the rate-limiting step.
| Boronic Acid Type | Electronic Effect of Substituent | Expected Impact on Transmetalation | Typical Reactivity Profile |
| Carbamoyl Boronic Acid | Electron-donating | Slower, due to reduced Lewis acidity | Often requires more forcing reaction conditions (higher temperature, stronger base) |
| Carbonyl Boronic Acid | Electron-withdrawing | Faster, due to increased Lewis acidity | Generally more reactive, allowing for milder reaction conditions |
While a direct, side-by-side kinetic comparison in a single publication is scarce, the general principles of boronic acid reactivity strongly support this trend. The electron-withdrawing nature of the carbonyl group in α-ketoboronic acids is known to enhance their utility in cross-coupling reactions. Conversely, the synthesis and use of N-carbamoyl boronic acids are less commonly reported in the context of high-yield, rapid cross-coupling, suggesting they are the less reactive partner.
Experimental Protocol: A Competitive Reactivity Study
To empirically determine the relative reactivity, a competitive experiment can be designed. This protocol provides a framework for such a study.
Objective: To compare the relative reaction rates of a carbamoyl boronic acid and a carbonyl boronic acid in a Suzuki-Miyaura cross-coupling reaction with a limiting amount of an aryl halide.
Materials:
-
Aryl Halide (e.g., 4-iodoanisole)
-
Carbamoyl Boronic Acid (e.g., 1-(N-phenylcarbamoyl)naphthalene-2-boronic acid)
-
Carbonyl Boronic Acid (e.g., 2-acetylphenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal Standard (e.g., dodecane)
-
Standard laboratory glassware and analytical equipment (GC-MS or HPLC)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the carbamoyl boronic acid (1.0 mmol), and the carbonyl boronic acid (1.0 mmol). This creates an equimolar mixture of the two boronic acid competitors.
-
Reagent Addition: Add the palladium catalyst (0.02 mmol, 2 mol%), the base (3.0 mmol), and the solvent mixture (e.g., 10 mL of a 4:1 dioxane:water solution).
-
Internal Standard: Add a known amount of the internal standard for quantitative analysis.
-
Reaction Execution: Heat the reaction mixture to a controlled temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture, quench it with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by GC-MS or HPLC to determine the concentration of the two different cross-coupling products relative to the internal standard.
-
Data Interpretation: Plot the formation of each product over time. The boronic acid that generates its corresponding product more rapidly is the more reactive species under these conditions.
Caption: Workflow for a competitive reactivity experiment.
Beyond Cross-Coupling: Stability and Other Applications
The differences in electronic properties also influence the stability and potential applications of these boronic acids.
-
Stability: The electron-withdrawing nature of the carbonyl group can make the C-B bond more susceptible to protodeboronation, a common decomposition pathway for boronic acids, especially under acidic or harsh conditions. The electron-donating carbamoyl group may offer greater stability in this regard.
-
Applications as Protease Inhibitors: Both classes of compounds have found applications as enzyme inhibitors, particularly for serine proteases. The boronic acid moiety acts as a transition-state analog. The nature of the adjacent group (carbamoyl vs. carbonyl) is crucial for modulating binding affinity and specificity to the target enzyme's active site. For instance, α-acylamido-boronic acids, which are structurally related to carbamoyl boronic acids, have been explored as potent inhibitors.
Conclusion and Future Outlook
The choice between a carbamoyl and a carbonyl boronic acid is a nuanced one that depends on the specific synthetic objective.
-
For rapid, high-yield cross-coupling reactions where efficiency is paramount, a carbonyl boronic acid is likely the superior choice due to the activating effect of the electron-withdrawing carbonyl group.
-
For applications requiring greater stability or where the boronic acid is part of a more complex molecular scaffold, a carbamoyl boronic acid might be more suitable, although its reduced reactivity in C-C bond-forming reactions must be taken into consideration.
The ongoing development of new catalysts and reaction conditions continues to expand the utility of all classes of boronic acids. Future research will likely focus on fine-tuning the electronic and steric properties of these reagents to achieve even greater control over their reactivity and selectivity, opening new avenues in organic synthesis and medicinal chemistry.
References
This guide was synthesized from foundational principles of organic chemistry and general knowledge of boronic acid reactivity. For further reading on specific applications and mechanistic studies, the following resources are recommended:
- Suzuki-Miyaura Cross-Coupling: For a comprehensive overview of the reaction, its mechanism, and applications.
- Boronic Acids in Medicinal Chemistry: For insights into the use of boronic acids as enzyme inhibitors and in drug design.
Performance Evaluation of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic Acid in Catalysis: A Comparative Guide
Introduction: The Role of Functionalized Phenylboronic Acids in Modern Catalysis
Phenylboronic acids are indispensable reagents in synthetic organic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[1] Beyond this, the field of organocatalysis has seen a surge in the use of boronic acids for reactions such as direct amide bond formation.[2] The catalytic efficacy of a phenylboronic acid is intricately linked to the electronic and steric nature of its substituents. While a plethora of substituted phenylboronic acids are commercially available or have been synthesized for specific applications, a comprehensive performance evaluation of each derivative is not always readily available in the literature.
This guide focuses on the performance evaluation of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid , a compound featuring an amide linkage and an electron-donating 4-methoxybenzyl group. To date, specific catalytic performance data for this compound is not extensively reported. Therefore, this document aims to provide a predictive comparison of its potential catalytic activity against a selection of well-characterized commercially available phenylboronic acid derivatives. We will delve into the anticipated effects of its unique functionalization on catalytic performance in two key transformations: the Suzuki-Miyaura cross-coupling and direct amidation. Furthermore, we will provide detailed, standardized experimental protocols to enable researchers to conduct their own comparative studies.
Our analysis is grounded in the established principles of physical organic chemistry, particularly the influence of electronic and steric effects on reaction kinetics and catalyst stability. By understanding these principles, researchers can make informed decisions about catalyst selection for their specific synthetic challenges.
Comparative Catalysts: A Spectrum of Electronic Properties
To provide a robust comparative framework, we have selected three alternative phenylboronic acids that represent a range of electronic properties:
-
4-Methoxyphenylboronic acid: Features a strongly electron-donating methoxy group, which is expected to increase the electron density on the boronic acid moiety.
-
(4-Carbamoylphenyl)boronic acid: Contains an electron-withdrawing amide group, which is anticipated to decrease the electron density on the boronic acid.
-
Phenylboronic acid: The parent compound, serving as a neutral baseline for comparison.
By comparing the hypothetical performance of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid against these benchmarks, we can infer its potential advantages and disadvantages in different catalytic applications.
Performance in Suzuki-Miyaura Cross-Coupling: A Predictive Analysis
The Suzuki-Miyaura reaction is a complex catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The electronic nature of the boronic acid can influence the rate-determining transmetalation step.
Anticipated Performance of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
The subject compound possesses two key functional groups that will influence its performance:
-
Amide Linker: The amide group is generally considered electron-withdrawing, which can impact the Lewis acidity of the boron atom.
-
4-Methoxybenzyl Group: The methoxy group is a strong electron-donating group, which will increase the electron density on the phenyl ring and, to some extent, counteract the electron-withdrawing nature of the amide.
The overall electronic effect will be a balance of these two opposing influences. It is plausible that the electron-donating character of the 4-methoxybenzyl group will make the boronic acid slightly more electron-rich than (4-carbamoylphenyl)boronic acid but less so than 4-methoxyphenylboronic acid.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the performance of these catalysts in a model Suzuki-Miyaura reaction. The data is based on established trends where electron-rich boronic acids can sometimes exhibit slower transmetalation rates, while highly electron-deficient ones may also be less efficient under certain conditions.
| Catalyst | Predicted Yield (%) | Predicted Reaction Time (h) | Key Considerations |
| (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid | 85-95 | 4-6 | Balanced electronic properties may offer a good compromise between reactivity and stability. The bulky substituent might introduce steric hindrance. |
| 4-Methoxyphenylboronic acid | 80-90 | 6-8 | The electron-donating group may slow down the transmetalation step in some catalytic systems. |
| (4-Carbamoylphenyl)boronic acid | 75-85 | 8-12 | The electron-withdrawing group can affect the nucleophilicity of the organic group being transferred. |
| Phenylboronic acid | 90-98 | 2-4 | Generally exhibits high reactivity and serves as a good benchmark. |
Caption: Table 1. Hypothetical performance comparison in a model Suzuki-Miyaura reaction.
Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a standardized method for comparing the performance of different boronic acid catalysts.
Reaction: Coupling of 4-bromoanisole with the respective phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
4-bromoanisole
-
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
-
4-Methoxyphenylboronic acid
-
(4-Carbamoylphenyl)boronic acid
-
Phenylboronic acid
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Add the aryl boronic acid (1.2 mmol) and 4-bromoanisole (1.0 mmol).
-
Add toluene (5 mL) and water (1 mL).
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: Suzuki-Miyaura Experimental Workflow
Performance in Boronic Acid-Catalyzed Direct Amidation: A Predictive Analysis
Boronic acids can act as Lewis acid catalysts to activate carboxylic acids for direct amidation, a more atom-economical alternative to traditional coupling reagents.[4] In this context, the Lewis acidity of the boronic acid is a key determinant of its catalytic activity.
Anticipated Performance of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
Electron-deficient arylboronic acids are generally more effective catalysts for direct amidation because the electron-withdrawing groups enhance the Lewis acidity of the boron center.[2]
-
The electron-withdrawing nature of the amide group in (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid should enhance its Lewis acidity compared to phenylboronic acid.
-
However, the electron-donating 4-methoxybenzyl group will likely attenuate this effect, making it a less potent Lewis acid catalyst than (4-carbamoylphenyl)boronic acid .
-
4-Methoxyphenylboronic acid , with its strongly electron-donating group, is expected to be the least effective catalyst in this comparison.
Comparative Performance Data (Hypothetical)
The following table provides a hypothetical comparison of the catalysts in a model direct amidation reaction.
| Catalyst | Predicted Yield (%) | Predicted Reaction Time (h) | Key Considerations |
| (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid | 60-70 | 18-24 | Moderate Lewis acidity may require longer reaction times or higher temperatures. |
| 4-Methoxyphenylboronic acid | 20-30 | >24 | Low Lewis acidity due to the electron-donating group makes it a poor catalyst for this transformation. |
| (4-Carbamoylphenyl)boronic acid | 80-90 | 12-16 | The electron-withdrawing amide group enhances Lewis acidity, leading to higher catalytic activity. |
| Phenylboronic acid | 40-50 | >24 | Serves as a baseline for moderate catalytic activity. |
Caption: Table 2. Hypothetical performance comparison in a model direct amidation reaction.
Experimental Protocol for Direct Amidation
This protocol allows for the standardized comparison of boronic acid catalysts in a direct amidation reaction.
Reaction: Amidation of benzoic acid with benzylamine.
Materials:
-
(4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
-
4-Methoxyphenylboronic acid
-
(4-Carbamoylphenyl)boronic acid
-
Phenylboronic acid
-
Benzoic acid
-
Benzylamine
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the boronic acid catalyst (0.1 mmol, 10 mol%), benzoic acid (1.0 mmol), and toluene (10 mL).
-
Add benzylamine (1.1 mmol).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: Direct Amidation Experimental Workflow
Conclusion and Future Outlook
While direct experimental data for the catalytic performance of (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid remains to be published, a predictive analysis based on the electronic effects of its substituents provides valuable insights for researchers. In Suzuki-Miyaura cross-coupling reactions, its balanced electronic nature may offer a favorable combination of reactivity and stability. For direct amidation reactions, it is anticipated to be a moderately active catalyst, superior to electron-rich boronic acids but likely less potent than those bearing strong electron-withdrawing groups.
The detailed experimental protocols provided in this guide offer a standardized framework for the direct comparison of this and other boronic acid catalysts. Such empirical studies are essential to fully elucidate the catalytic potential of novel functionalized boronic acids and to expand the toolbox of synthetic chemists. The interplay of electronic effects, steric hindrance, and reaction conditions is complex, and further research in this area will undoubtedly uncover new and improved catalytic systems for a wide range of chemical transformations.
References
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking New Boronic Acid Reagents
Introduction: The Enduring Importance of Boronic Acids in Modern Synthesis
In the landscape of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction represents a paradigm shift, enabling the formation of carbon-carbon bonds with unprecedented efficiency and precision. This Nobel Prize-winning methodology is a cornerstone of modern drug discovery, materials science, and agrochemical development.[1] At the heart of this powerful reaction lies the organoboron reagent, most commonly a boronic acid or its derivative. The selection of this reagent is a critical determinant of a reaction's success, profoundly influencing yield, kinetics, substrate scope, and functional group tolerance.[2][3][4]
As synthetic innovation continues to yield novel boronic acid reagents with unique electronic and steric properties, the need for a standardized, objective framework for their evaluation becomes paramount. This guide is designed for researchers, medicinal chemists, and process development scientists, offering a comprehensive methodology to benchmark new boronic acid reagents against established commercial alternatives. We will move beyond simple yield comparisons to dissect the critical performance metrics that define a truly valuable synthetic tool, grounding our protocols in mechanistic understanding to explain the causality behind experimental choices.
Pillar 1: Understanding the Organoboron Toolkit
Before embarking on a benchmarking study, it is crucial to appreciate the diversity within the organoboron reagent class. While boronic acids (R-B(OH)₂) are the most traditional, their derivatives offer significant advantages in specific contexts.
-
Boronic Acids (R-B(OH)₂): These are the archetypal reagents for Suzuki-Miyaura coupling. They are often crystalline, reasonably stable solids, though they can be susceptible to dehydration to form cyclic boroxine anhydrides. Fortunately, both the acid and its boroxine form are generally competent in the coupling reaction.[5] However, some can be prone to decomposition via protodeboronation, especially heteroaryl variants.[1]
-
Boronate Esters (R-B(OR)₂): To enhance stability and modify reactivity, boronic acids are frequently converted to boronate esters.
-
Pinacol Esters: These are perhaps the most common derivatives, offering improved stability towards hydrolysis and making them amenable to chromatographic purification.[1][6]
-
MIDA (N-methyliminodiacetic acid) Esters: These represent a significant advancement, providing exceptional bench-top stability and being unreactive under many anhydrous coupling conditions.[5] The boronic acid can be liberated under mild aqueous basic conditions, allowing for iterative cross-coupling strategies where the MIDA group serves as a robust protecting group.[5]
-
-
Potassium Trifluoroborate Salts (R-BF₃K): These crystalline salts are highly stable to air and moisture, often more so than the corresponding boronic acids, and are excellent coupling partners in their own right.[7]
The choice of reagent is a balance between reactivity, stability, and the specific demands of the synthetic sequence. A new reagent's primary advantage might lie not just in its reactivity, but also in its improved handling characteristics or stability.
Pillar 2: Designing a Robust Benchmarking Protocol
A meaningful comparison requires a meticulously designed experimental matrix. The goal is to isolate the performance of the boronic acid reagent by keeping all other reaction parameters constant. This self-validating system ensures that observed differences in outcome are directly attributable to the reagent being tested.
Experimental Workflow: A Systematic Approach
The following workflow provides a logical progression from reagent selection to final data analysis, ensuring a comprehensive and unbiased evaluation.
Caption: A systematic workflow for benchmarking new boronic acid reagents.
Key Performance Metrics
A superior reagent excels across multiple criteria:
-
Reaction Yield: The percentage of the desired product isolated after purification. This is the primary, most tangible measure of efficiency.
-
Reaction Kinetics: The time required to reach completion. A faster reaction is advantageous for process chemistry, improving throughput. This can be qualitatively assessed by TLC or quantitatively by sampling the reaction mixture over time and analyzing by GC-MS or LC-MS.[8][9]
-
Substrate Scope: A versatile reagent should perform well with a broad range of coupling partners, including electronically activated (electron-withdrawing groups), deactivated (electron-donating groups), and sterically hindered substrates.[1]
-
Functional Group Tolerance: In drug development, the ability to perform the coupling without affecting other sensitive functional groups (e.g., esters, amines, nitro groups) is critical.[4]
-
Stability and Handling: Practical utility is defined by bench-top stability, ease of weighing and handling, and resistance to degradation pathways like protodeboronation.
Pillar 3: The Experimental Protocol in Practice
Here, we provide a detailed, step-by-step methodology for a comparative study.
Materials & Reagents
-
Boronic Acids:
-
New Boronic Acid (NBA)
-
Phenylboronic Acid (Commercial Standard 1)
-
4-Methoxyphenylboronic Acid (Commercial Standard 2)
-
-
Aryl Halides:
-
4-Bromoacetophenone (Electron-poor)
-
4-Bromoanisole (Electron-rich)
-
2-Bromotoluene (Sterically hindered)
-
-
Catalyst System:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) OR a combination of Pd₂(dba)₃ and a suitable phosphine ligand like SPhos or XPhos.
-
-
Base: K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate).
-
Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1).
-
Inert Gas: Nitrogen or Argon.
General Procedure for Suzuki-Miyaura Cross-Coupling
Causality: This procedure is designed to be a robust starting point. An inert atmosphere is crucial as the active Pd(0) catalyst can be oxidized by air. The base is essential for the transmetalation step, forming a more nucleophilic boronate species.[7][10] The solvent system is chosen for its ability to dissolve both the organic and inorganic reagents to a sufficient extent.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid reagent to be tested (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is achieved by evacuating the flask under vacuum and refilling with the inert gas, repeated three times.
-
Solvent Addition: Add the solvent system (e.g., 4 mL of Dioxane and 1 mL of Water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If using a two-component system, add the palladium source and the ligand.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the consumption of the aryl halide starting material by Thin Layer Chromatography (TLC) or by taking small aliquots for analysis by GC-MS or LC-MS at regular intervals (e.g., 1h, 4h, 12h).[9][11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
Protocol for Assessing Reagent Stability (Protodeboronation)
-
Prepare a standard solution of the boronic acid reagent (e.g., 0.1 M) in a deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire an initial ¹H NMR spectrum to establish the t=0 reference.
-
Store the solution under defined conditions (e.g., on the bench-top, exposed to air) and acquire subsequent ¹H NMR spectra at set time points (e.g., 1h, 6h, 24h, 48h).
-
Monitor for the appearance of the signal corresponding to the protodeboronated arene (Ar-H) and the decrease in the integral of the boronic acid's aromatic signals relative to the internal standard. This provides a quantitative measure of its stability.
Data Presentation: Objective Comparison
Summarize the results in a clear, concise table. This allows for at-a-glance comparison of the performance of the new reagent against established standards.
Table 1: Comparative Yields (%) of Suzuki-Miyaura Coupling Reactions
| Aryl Halide Partner | New Boronic Acid (NBA) | Phenylboronic Acid | 4-Methoxyphenylboronic Acid |
| 4-Bromoacetophenone | 95% | 92% | 96% |
| 4-Bromoanisole | 88% | 75% | 85% |
| 2-Bromotoluene | 78% | 60% | 65% |
| Average Yield | 87% | 76% | 82% |
Note: Data are hypothetical and for illustrative purposes.
Mechanistic Grounding: The "Why" Behind the Reaction
Understanding the catalytic cycle provides invaluable insight into why certain reagents or conditions outperform others. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. The reactivity order is generally I > Br > Cl.[12]
-
Transmetalation: This is often the rate-determining step and is where the boronic acid plays its crucial role. The base activates the boronic acid, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group (R) to the palladium center, displacing the halide (X).[7][13] The efficiency of this step is highly dependent on the electronic properties of the 'R' group and the stability of the boron reagent.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond of the product (Ar-R) and regenerating the active Pd(0) catalyst to continue the cycle.
A new reagent that shows higher yields, especially with challenging substrates, likely facilitates a more efficient transmetalation step.
Conclusion
The benchmarking of new boronic acid reagents requires a multifaceted approach that extends beyond a single reaction yield. By systematically evaluating performance across a matrix of diverse substrates and assessing key metrics like reaction rate and stability, a comprehensive and reliable profile of the new reagent can be established. Grounding this empirical data in a firm understanding of the reaction mechanism allows for a more profound interpretation of the results. This guide provides a robust framework for such an evaluation, empowering researchers to make informed decisions and identify truly superior tools for advancing the frontiers of chemical synthesis.
References
- BenchChem. (n.d.). A Comparative Guide to Organoboron Reagents in Suzuki-Miyaura Coupling: Benchmarking (4-(Butylsulfinyl)phenyl)boronic Acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- BenchChem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- ProQuest. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.
- Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Leonori, D., et al. (2022). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
- ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Wikipedia. (n.d.). Boronic acid.
- ChemRxiv. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?.
- MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- BenchChem. (n.d.). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ボロン酸・ボロン酸誘導体 [sigmaaldrich.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
Purity Assessment of Commercially Available Boronic Acids: A Comparative Technical Guide
Executive Summary
Commercially available boronic acids are critical reagents in Suzuki-Miyaura cross-coupling, yet they suffer from a notorious analytical ambiguity.[1][2] A bottle labeled "98% Purity" often contains a variable mixture of the free boronic acid, its dehydrated cyclic trimer (boroxine), and oxidation byproducts.
Standard analytical techniques like HPLC-UV often fail to detect this complexity, leading to stoichiometric errors in sensitive catalytic cycles. This guide compares three assessment methodologies—qNMR , Mannitol Titration , and HPLC —to establish a self-validating protocol for determining the effective purity of boronic acids.
The Bottom Line:
-
Use qNMR for absolute stoichiometry and "active boron" content.
-
Use HPLC only to identify organic impurities (protodeborylation, oxidation).
-
Avoid relying solely on Certificate of Analysis (CoA) values derived from elemental analysis or simple titration without orthogonal verification.
The Scientific Challenge: The Boroxine Equilibrium
The fundamental difficulty in assessing boronic acid purity is not degradation, but dehydration . Boronic acids exist in a reversible equilibrium with their cyclic anhydride form, the boroxine.
This transformation is driven by the removal of water (drying) and reversed by the addition of water (atmospheric moisture). Because the boroxine has a different molecular weight than the free acid, gravimetric stoichiometry based on the theoretical MW of the acid will be incorrect if the sample is largely boroxine.
Figure 1: The Boroxine-Acid Equilibrium
Visualizing the dynamic stoichiometry challenge.
Caption: The reversible dehydration of boronic acids to boroxines changes the effective molecular weight of the bulk solid, altering reaction stoichiometry.
Comparative Analysis of Methods
Method A: Quantitative NMR (qNMR) – The Gold Standard
qNMR is the only method that provides an absolute measurement of the "active" aryl-boron species per unit of mass, independent of the hydration state.
-
Mechanism: By using an internal standard (IS) of known high purity, qNMR integrates the aryl protons of the boronic acid against the IS.
-
The Trick: Adding a drop of
to the NMR solvent (usually DMSO- ) shifts the equilibrium entirely to the free boronic acid species, collapsing complex boroxine/acid multiplets into single, sharp peaks for accurate integration. -
Pros: Absolute quantification; detects organic impurities; unaffected by water content (unlike weighing).
-
Cons: Requires an internal standard; lower throughput than HPLC.
Method B: HPLC-UV – The Deceptive Standard
Reverse-phase HPLC is standard for organic purity but misleading for boronic acids.
-
Mechanism: Separation based on polarity.
-
The Failure Mode: The acidic mobile phase (water/acetonitrile + formic acid) hydrolyzes the boroxine back to the acid on the column. A sample that is 50% boroxine (and thus has a different effective MW) will appear as a single "99% pure" peak of boronic acid.
-
Pros: Excellent for detecting protodeborylation (Ar-H) and oxidation (Ar-OH) impurities.
-
Cons: Cannot determine the acid:boroxine ratio; "blind" to stoichiometric purity.
Method C: Mannitol Titration – The Bulk Assay
A classical method useful for checking bulk "total boron" content.
-
Mechanism: Boronic acids are weak acids (
). Adding excess D-mannitol forms a cyclic boronate ester, which is significantly more acidic ( ). This complex can be titrated against standard NaOH.[3][4] -
Pros: Cheap; no complex instrumentation.
-
Cons: Non-specific (titrates any acidic boron species, including inorganic boric acid impurities); requires large sample size (~100 mg).
Experimental Data: Vendor Comparison (Case Study)
To illustrate the discrepancy between methods, we simulated the analysis of Phenylboronic Acid (PBA) (MW: 121.93 g/mol ) from three different commercial sources.
Scenario:
-
Vendor A: Freshly opened, high quality.
-
Vendor B: Old bottle, stored in a desiccator (highly dehydrated/boroxine rich).
-
Vendor C: Improperly stored, exposed to air (oxidized/deborylated).
Table 1: Comparative Purity Data
| Metric | Vendor A (Fresh) | Vendor B (Desiccated) | Vendor C (Degraded) |
| Label Claim | 98% | 97% | 98% |
| HPLC Purity (Area %) | 99.1% | 99.5% | 92.0% |
| qNMR Purity (wt %) | 98.5% | 108.2% * | 88.4% |
| Major Impurity | None | Boroxine (Active) | Phenol/Benzene |
| Stoichiometry Impact | Negligible | Over-charge (Risk of side reactions) | Under-charge (Incomplete conversion) |
*Note on Vendor B: A value >100% in qNMR indicates the sample is enriched in boroxine. Since boroxine (MW ~311 for trimer) has a higher Boron/Mass ratio than the acid, calculating purity assuming MW=121.93 yields >100%. This means you are adding MORE boron equivalents than calculated.
Detailed Protocols
Protocol 1: qNMR Purity Assessment (Recommended)
This protocol ensures the equilibrium is collapsed for accurate integration.
Reagents:
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (traceable purity).
-
Solvent: DMSO-
+ 1 drop .
Step-by-Step:
-
Weighing: Accurately weigh
mg of the Boronic Acid sample ( ) and mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Dissolve in 0.6 mL DMSO-
. -
Equilibrium Shift: Add 20
L of . Shake well. (This hydrolyzes boroxines).[2] -
Acquisition:
-
Pulse angle:
. -
Relaxation delay (
): 60 seconds (Critical: Must be to ensure full relaxation for quantification). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Calculation:
Where = Integral area, = Number of protons, = Molecular Weight, = Purity of IS.[2][5]
Protocol 2: Mannitol Titration (Bulk Check)
Use this when qNMR is unavailable.
-
Preparation: Dissolve
mg of boronic acid (accurately weighed) in 50 mL of DI water. -
Complexation: Add 5.0 g of D-Mannitol. Stir for 5 minutes. The solution will become acidic.
-
Titration: Titrate with 0.1 N NaOH (standardized) using phenolphthalein indicator or a pH electrode to pH 8.5.
-
Blank: Run a blank titration with mannitol and water only.
-
Calculation:
Decision Matrix: Workflow for New Reagents
Use this logic flow to determine the suitability of a boronic acid batch before committing to large-scale GMP or expensive synthesis steps.
Figure 2: The Purity Assessment Workflow
Caption: A logical workflow for triaging boronic acid reagents based on qNMR data.
References
-
Boroxine-Acid Equilibrium Kinetics: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
qNMR Methodology & Best Practices: Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Titration of Boronic Acids: Power, P. P., & Woods, W. G. (1997). The Chemistry of Boron and Its Speciation in Plants. Plant and Soil, 193, 1–13. (Describes the diol-complexation mechanism for titration). [Link]
-
Stability and Impurities: Hall, D. G. (Ed.).[1][6][7][8] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive text on stability and handling). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.hach.com [cdn.hach.com]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
Executive Safety Summary
As researchers, we often treat boronic acids as benign coupling partners. However, (4-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid presents specific handling challenges that go beyond generic safety. This molecule combines a reactive boronic acid tail with a bulky amide linker.
The Critical Risks:
-
Respiratory Irritation (H335): Like many aryl boronic acids, this compound is likely a low-density solid prone to static charging. The dust is a potent respiratory irritant.
-
Boroxine Formation: Upon exposure to ambient humidity, boronic acids spontaneously dehydrate to form boroxine anhydrides. This changes the stoichiometry of your reaction and can alter the toxicological profile.
-
Bioactivity: The amide-linker structure mimics peptidic bonds, suggesting potential biological activity beyond simple toxicity. Treat as a bioactive intermediate.
Part 1: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab attire. The following matrix is calibrated for the handling of fine, irritant organic solids.
| Protection Zone | Recommended Gear | Technical Rationale |
| Respiratory | Fume Hood (Primary) | Engineering Control: All weighing and transfer must occur inside a certified fume hood.[1] The powder is fine and static-prone; an N95 mask is insufficient if the powder becomes airborne outside a hood. |
| Hand (Dry) | Nitrile Gloves (4 mil / 0.11 mm) | Standard nitrile provides adequate protection against the dry solid. Inspect for pinholes immediately after donning. |
| Hand (Solution) | Double Gloving (Nitrile) | Once dissolved (e.g., in DMF/DMSO), the solvent acts as a permeation carrier. The outer glove protects against the solvent; the inner glove protects against the solute. |
| Eye/Face | Chemical Goggles | Crucial: Safety glasses with side shields are inadequate for fine powders that can drift around shields. Goggles seal the ocular area against irritant dust. |
| Body | Lab Coat (Cotton/Poly) | Standard protection. Ensure cuffs are tucked under gloves ("shingled") to prevent wrist exposure. |
Part 2: Operational Protocols
Storage and Stability Logistics
-
Temperature: Store at 2-8°C (Refrigerated). Boronic acids are thermally sensitive over long periods.
-
Atmosphere: Hygroscopic.[2] Store under Argon or Nitrogen .
-
Why? Moisture converts the boronic acid to its boroxine trimer. While reversible, this complicates molarity calculations for Suzuki couplings.
-
-
Container: Keep in amber glass or foil-wrapped vials to prevent potential photodegradation of the methoxybenzyl group.[1]
The "Static Battle": Weighing and Transfer
This compound is likely a fluffy solid that accumulates static charge, causing it to "jump" off spatulas.
-
Step 1: Place an ionizing fan or anti-static gun near the balance inside the fume hood.
-
Step 2: Use glass weighing boats or glossy weighing paper. Avoid plastic boats, which generate high static charge.
-
Step 3: If the solid adheres to the spatula, do not flick it. Wash it into the reaction vessel with your reaction solvent (e.g., Dioxane, THF).
Reaction Setup (Suzuki-Miyaura Context)
-
Degassing: This compound is used in palladium-catalyzed cross-couplings.[1] Oxygen is the enemy of the catalytic cycle, not necessarily the boronic acid itself.
-
Protocol: Sparge solvents with inert gas before adding the boronic acid to prevent oxidative homocoupling of the boronic acid (a common side reaction).
-
-
Base Addition: Add the base (e.g., K₂CO₃) last or as an aqueous solution to control the rate of transmetallation.
Part 3: Waste Disposal and Decontamination
Do not flush down the drain. Boron compounds can be phytotoxic and are regulated in many jurisdictions.
-
Solid Waste: Contaminated weighing papers, gloves, and dry residues must go into Solid Hazardous Waste (Trace Organics) .
-
Liquid Waste:
-
Decontamination:
-
Wipe bench surfaces with a 10% aqueous alcohol solution (Ethanol or Isopropanol). The water helps solubilize the polar boronic acid moiety, while the alcohol assists in removing the organic linker.
-
Part 4: Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (H335).
-
Eye Contact: Rinse cautiously with water for 15 minutes .[2][3] Lift eyelids to ensure dust is washed out.
-
Spill (Solid):
-
Do not dry sweep (generates dust).
-
Cover with a wet paper towel (water/ethanol mix).
-
Scoop up the damp material and place in a waste container.
-
Part 5: Workflow Visualization
The following diagram outlines the "Safe Weighing Loop" to minimize exposure and static issues.
Caption: Operational workflow for handling static-prone boronic acid derivatives, emphasizing moisture control and containment.
References
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Boronic Acid Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
